molecular formula C8H11N B3418408 3-Cyclopentylacrylonitrile CAS No. 1236033-37-6

3-Cyclopentylacrylonitrile

Cat. No.: B3418408
CAS No.: 1236033-37-6
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-ZZXKWVIFSA-N
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Description

3-Cyclopentylacrylonitrile is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 121.089149355 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613678
Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236033-37-6, 591769-05-0
Record name (2E)-3-Cyclopentyl-2-propenenitrile
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Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Record name cyclopentyl acrylonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS Number: 591769-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile, with the CAS number 591769-05-0, is a key chemical intermediate that has garnered significant attention in the pharmaceutical and chemical industries. Its unique molecular structure, featuring a cyclopentyl ring attached to an acrylonitrile (B1666552) moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

This compound is described as both a colorless to pale yellow transparent liquid and a solid, indicating that its melting point is near ambient temperature.[1][2][3] It is characterized by the following properties:

PropertyValueSource(s)
CAS Number 591769-05-0[1]
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Appearance Colorless to pale yellow transparent liquid or solid[1][2][3]
Density 1.027 ± 0.06 g/cm³[1]
Boiling Point 209.0 ± 9.0 °C at 760 mmHg (Predicted)[4][5]
Flash Point 79.9 °C[1]
Solubility Information not available
Melting Point Information not available

Spectroscopic Data

The structural confirmation of this compound is supported by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[5]

Synthesis of this compound

A prominent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction involves the condensation of a phosphonate (B1237965) ester carbanion with an aldehyde.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde (B151901)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5]

  • The ice bath is removed, and the reaction mixture is gradually warmed to room temperature and subsequently cooled to 0 °C again.[5]

  • At this temperature, a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise.[5]

  • The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred continuously for 64 hours.[5]

  • Upon completion of the reaction, the mixture is partitioned between diethyl ether and water.[5]

  • The aqueous phase is extracted three times with diethyl ether followed by two extractions with ethyl acetate.[5]

  • The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[5]

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup cluster_product Product Diethyl_cyanomethylphosphonate Diethyl cyanomethylphosphonate Step1 1. Add phosphonate to base at 0°C Diethyl_cyanomethylphosphonate->Step1 Potassium_tert_butoxide Potassium tert-butoxide in THF Potassium_tert_butoxide->Step1 Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde in THF Step3 3. Add aldehyde at 0°C Cyclopentanecarbaldehyde->Step3 Step2 2. Warm to RT, then cool to 0°C Step1->Step2 Step2->Step3 Step4 4. Warm to RT, stir for 64h Step3->Step4 Partition Partition between Et₂O and Water Step4->Partition Extract Extract aqueous layer with Et₂O and EtOAc Partition->Extract Combine_dry Combine organic layers, wash with brine, dry (Na₂SO₄) Extract->Combine_dry Concentrate Filter and concentrate Combine_dry->Concentrate Product This compound (mixture of E/Z isomers) Concentrate->Product

Synthesis workflow of this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Ruxolitinib, a potent and selective Janus kinase (JAK) inhibitor.[1] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1] The cyclopentyl group of this compound is a key structural feature that is incorporated into the final Ruxolitinib molecule.

The JAK-STAT Signaling Pathway and Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling events.

G cluster_synthesis Synthesis of Ruxolitinib cluster_moa Mechanism of Action CPAN This compound Ruxolitinib Ruxolitinib CPAN->Ruxolitinib Multi-step synthesis Intermediate Other Reagents & Intermediates Intermediate->Ruxolitinib JAK JAK1 / JAK2 Ruxolitinib->JAK Inhibits STAT STAT proteins JAK->STAT Phosphorylates Gene_Expression Gene Expression (Cell Proliferation, Inflammation) STAT->Gene_Expression Regulates

References

An In-depth Technical Guide to the Structural Analysis of (E)-3-cyclopentylprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-cyclopentylprop-2-enenitrile, a notable α,β-unsaturated nitrile, serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, most significantly the Janus kinase (JAK) inhibitor, Ruxolitinib. This technical guide provides a comprehensive structural analysis of this compound, detailing its spectroscopic properties and a standard synthesis protocol. Furthermore, it elucidates the biological context of its application by examining the JAK-STAT signaling pathway, the target of Ruxolitinib, thereby offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

(E)-3-cyclopentylprop-2-enenitrile is characterized by a cyclopentyl ring attached to a propenenitrile backbone, with the nitrile and cyclopentyl groups in an (E)- or trans-configuration across the carbon-carbon double bond.

PropertyValueReference
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
IUPAC Name (2E)-3-cyclopentylprop-2-enenitrile[1]
CAS Number 591769-05-0[2]
SMILES C1CCC(C1)/C=C/C#N[1]
Appearance Colorless to light yellow liquid
Boiling Point 209.0 ± 9.0 °C (Predicted)
Density 1.027 ± 0.06 g/cm³ (Predicted)

Spectroscopic Structural Analysis

A thorough structural elucidation of (E)-3-cyclopentylprop-2-enenitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Below are the assigned chemical shifts for a mixture of (E)- and (Z)-3-cyclopentylacrylonitrile in CDCl₃.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-α (trans-olefin) 5.29dd-
H-β (trans-olefin) 6.69dd-
H-γ (trans-product) 2.52-2.64m-
Cyclopentyl Protons 1.26-1.98m-

Note: The ¹H NMR data is for a mixture of (E) and (Z) isomers. The values for the (E)-isomer are presented.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
C≡N (Nitrile) 115-125Characteristic range for nitrile carbons.[3]
C-α (Olefinic) ~100-110Shielded by the nitrile group.
C-β (Olefinic) ~150-160Deshielded due to conjugation and attachment to the cyclopentyl group.
C-γ (Cyclopentyl) ~40-45Methine carbon of the cyclopentyl ring.
Cyclopentyl Carbons ~25-35Methylene carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N Stretch (Nitrile) 2210-2260Medium
C=C Stretch (Alkene) 1620-1680Medium to Weak
=C-H Stretch (Alkene) 3000-3100Medium
C-H Stretch (Alkane) 2850-2975Strong

The nitrile group's absorption is a key diagnostic peak. The C=C stretch for the α,β-unsaturated system is also a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (E)-3-cyclopentylprop-2-enenitrile, the molecular ion peak (M⁺) would be expected at m/z = 121.

Predicted Fragmentation Pattern:

  • Loss of H• (M-1): Formation of a stable radical cation.

  • Loss of •CN (M-26): Cleavage of the nitrile group.

  • Loss of C₅H₉• (M-69): Cleavage of the cyclopentyl group.

  • McLafferty Rearrangement: While less common for nitriles without a γ-hydrogen on an extended alkyl chain, smaller fragment ions may arise from rearrangements.[4]

Experimental Protocols

Synthesis of (E)-3-cyclopentylprop-2-enenitrile via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of alkenes. In the case of (E)-3-cyclopentylprop-2-enenitrile, the reaction typically involves the condensation of cyclopentanecarboxaldehyde with a cyanomethylphosphonate.

Materials:

  • Cyclopentanecarboxaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then cooled back to 0 °C.

  • A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise.

  • The ice bath is removed, and the reaction is stirred at room temperature for approximately 64 hours.

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous phase is extracted three times with diethyl ether and twice with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

This protocol is a general representation and may require optimization for specific laboratory conditions.

Relevance in Drug Development: The JAK-STAT Signaling Pathway

(E)-3-cyclopentylprop-2-enenitrile is a key intermediate in the synthesis of Ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[5] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth.

The JAK-STAT pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[6] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[6] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[7]

Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade and reducing the pathological effects of an overactive JAK-STAT pathway.[8]

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Conclusion

(E)-3-cyclopentylprop-2-enenitrile is a molecule of significant interest due to its role as a precursor to the clinically important drug, Ruxolitinib. A comprehensive understanding of its structure, through the application of modern spectroscopic techniques, is paramount for its efficient synthesis and quality control. Furthermore, knowledge of its downstream application in targeting the JAK-STAT pathway provides a clear rationale for its importance in the field of drug development. This guide serves as a foundational resource for researchers and scientists working with this compound and in the broader area of kinase inhibitor discovery.

References

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentylacrylonitrile, a crucial chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and its significant role in the development of targeted therapies, particularly as a precursor to the Janus kinase (JAK) inhibitor, Ruxolitinib. Detailed experimental methodologies and visual representations of synthetic and signaling pathways are included to support research and development activities.

Core Compound Data

This compound is an α,β-unsaturated nitrile featuring a cyclopentyl group.[1] This structure, particularly the lipophilic cyclopentyl moiety, is advantageous in designing drugs intended to penetrate cell membranes.[2]

PropertyValueReference
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
CAS Number 591769-05-0[3]
Appearance Colorless to pale yellow transparent liquid[4]
Purity Typically ≥97%[5]
Boiling Point (Predicted) 209.0±9.0 °C[6]
Density (Predicted) 1.027±0.06 g/cm³[6]
InChI Key VMELXYJYSXXORF-ZZXKWVIFSA-N
Canonical SMILES C1CCC(C1)C=CC#N[1]

Role in Drug Development

This compound is a vital building block in the synthesis of various organic compounds for the pharmaceutical and agrochemical industries.[1][2] Its most prominent application is as a key intermediate in the production of Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][3] Ruxolitinib is an FDA-approved medication for the treatment of myelofibrosis and polycythemia vera.[4] The cyclopentyl group within the this compound structure is critical for the high selectivity and efficacy of Ruxolitinib in targeting JAK1 and JAK2 kinases.[4]

The synthesis of Ruxolitinib involves the reaction of this compound with a protected pyrazole (B372694) derivative, leading to the formation of the core structure of the drug.[7] This highlights the compound's significance in the supply chain for this important therapeutic agent.

Experimental Protocol: Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde to form an alkene.[3] The following protocol is a representative example of this synthesis.

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde (B151901)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate, anhydrous

Procedure:

  • A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in anhydrous THF (300 mL) is added dropwise to a stirred solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C under an inert atmosphere.[8]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[8]

  • The mixture is then re-cooled to 0 °C, and a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in anhydrous THF (60 mL) is added dropwise.[8]

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[8]

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.[8]

  • The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[8]

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]

  • This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[6][8] The yield is reported to be around 89%.[8]

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involving this compound, the following diagrams illustrate the synthetic workflow and the biological pathway targeted by its derivative, Ruxolitinib.

G reagent1 Diethyl cyanomethylphosphonate base Potassium tert-butoxide in THF reagent1->base Reaction at 0°C to RT reagent2 Cyclopentanecarbaldehyde reagent2->base workup Aqueous Workup & Extraction base->workup Stir for 64h at RT product This compound workup->product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK1/JAK2 receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation DNA DNA STAT->DNA Dimerization & Translocation Ruxolitinib Ruxolitinib (derived from this compound) Ruxolitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->receptor

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

References

Spectroscopic Profile of 3-Cyclopentylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentData Source
6.69dd-trans-olefinic protonExperimental[1]
6.37t-cis-olefinic protonExperimental[1]
5.29dd-trans-olefinic protonExperimental[1]
5.20d-cis-olefinic protonExperimental[1]
3.07-2.95m-methine proton (cis-isomer)Experimental[1]
2.64-2.52m-methine proton (trans-isomer)Experimental[1]
1.98-1.26m-cyclopentyl protonsExperimental[1]
6.85dd8.1, 16.3olefinic protonPredicted (in DMSO)[2]
6.66-6.51m-olefinic protonPredicted (in DMSO)[2]
5.67dd1.2, 16.3olefinic protonPredicted (in DMSO)[2]
5.56dd0.6, 10.8olefinic protonPredicted (in DMSO)[2]
2.86dq8.1, 16.5methine protonPredicted (in DMSO)[2]
2.60dt8.3, 16.7methine protonPredicted (in DMSO)[2]
1.79m-cyclopentyl protonsPredicted (in DMSO)[2]
1.70-1.50m-cyclopentyl protonsPredicted (in DMSO)[2]
1.42-1.29m-cyclopentyl protonsPredicted (in DMSO)[2]

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160C=C (vinylic)
~118C≡N (nitrile)
~95C=C (vinylic)
~45CH (methine)
~33CH2 (cyclopentyl)
~26CH2 (cyclopentyl)

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm-1)Functional GroupVibrational Mode
~3050=C-HStretching
2960-2870C-H (cyclopentyl)Stretching
~2225C≡NStretching
~1640C=CStretching

Note: Predicted values are based on characteristic absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationData Source
121.0891[M]+ (Monoisotopic Mass)Calculated[3]
120[M-H]+Predicted
94[M-HCN]+Predicted
78[M-C3H5]+ (loss of allyl radical)Predicted
67[C5H7]+ (cyclopentenyl cation)Predicted

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M in THF)

  • Cyclopentanecarbaldehyde (B151901)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0°C.[1]

  • The reaction mixture is warmed to room temperature and then cooled back to 0°C.[1]

  • A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise.[1]

  • The reaction is allowed to warm to ambient temperature and stirred for 64 hours.[1]

  • The reaction mixture is partitioned between diethyl ether and water. The aqueous phase is extracted three times with diethyl ether and twice with ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a mixture of (2E)- and (2Z)-isomers.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the liquid this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[4][5][6] The solution is transferred to a 5 mm NMR tube.[5][6] 1H and 13C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7][8][9] The plates are mounted in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm-1.[7] A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[10][11][12] The liquid sample is diluted in a volatile solvent like dichloromethane (B109758) or methanol (B129727) and injected into the GC.[10][12] The GC column separates the components of the sample before they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for ionizing the sample molecules.[13][14] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start Materials (Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonate) reaction Horner-Wadsworth-Emmons Reaction start->reaction workup Workup and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry (GC-MS) product->ms Characterization interpretation Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, including the JAK inhibitor Ruxolitinib.[1][2][3][4] The molecule's reactivity is characterized by the interplay between the electrophilic nitrile carbon and the conjugated α,β-unsaturated system.[5][6] This document details common transformations, reaction mechanisms, quantitative data, and experimental protocols relevant to synthetic and medicinal chemistry.

Core Reactivity of the Nitrile Moiety

The nitrile group (C≡N) in this compound is a versatile functional group. The carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen and the potential for a resonance structure that places a positive charge on the carbon.[7] This allows it to react with a wide range of nucleophiles. Furthermore, its conjugation with the adjacent carbon-carbon double bond influences its reactivity, allowing for both direct nucleophilic attack at the nitrile carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition).[5][6]

Below is a diagram illustrating the primary reaction pathways involving the nitrile group of this compound.

G A This compound B Primary Amide / Carboxylic Acid A->B  Hydrolysis (H₂O, H⁺/OH⁻) C Primary Amine A->C  Reduction (LiAlH₄ or H₂/Catalyst) D Ketone A->D  Grignard Reagent (R-MgX) then H₃O⁺ E Aldehyde A->E  Reduction (DIBAL-H) then H₃O⁺

Caption: Key transformations of the nitrile group in this compound.

Key Chemical Transformations

The nitrile group of this compound can undergo several synthetically important transformations, including hydrolysis, reduction, and addition of organometallic reagents.

The hydrolysis of the nitrile group is a fundamental reaction, proceeding under either acidic or basic conditions to yield a primary amide, which can be further hydrolyzed to a carboxylic acid.[5][7] This transformation is particularly crucial in the synthesis of intermediates for pharmaceuticals like Ruxolitinib.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.[5]

  • Tautomerization: The resulting imidic acid intermediate undergoes tautomerization to form the more stable primary amide.[5]

  • Further Hydrolysis: Under more vigorous conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.[5]

G cluster_0 Acid-Catalyzed Hydrolysis A Nitrile + H⁺ B Protonated Nitrile (Enhanced Electrophilicity) A->B Protonation C Imidic Acid Intermediate B->C + H₂O (Nucleophilic Attack) D Primary Amide C->D Tautomerization E Carboxylic Acid D->E + H₂O, Heat (Further Hydrolysis)

Caption: Mechanism of acid-catalyzed hydrolysis of the nitrile group.

Quantitative Data on Hydrolysis: The kinetics of the hydrolysis reaction show a first-order dependence on both the nitrile substrate and the acid catalyst. The activation energy for this process is reported to be in the range of 20-28 kcal/mol, depending on the reaction conditions and the strength of the acid used.[5]

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.

  • Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the nitrile to a primary amine.[7][8] This proceeds via two successive nucleophilic additions of a hydride ion.[8] Catalytic hydrogenation using catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni) is also an effective method for this transformation.[1][9]

  • Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). The reaction forms an imine intermediate which is then hydrolyzed to the aldehyde upon aqueous workup.[10]

Grignard reagents (R-MgX) and organolithium compounds add to the electrophilic carbon of the nitrile.[5] The initial reaction forms a stable magnesium ketimine complex.[5] Subsequent hydrolysis of this intermediate yields a ketone, providing an effective method for carbon-carbon bond formation.[5][7]

Conjugate Addition (Michael Addition)

As an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor.[5] Nucleophiles can attack the β-carbon of the conjugated system in a 1,4-addition pathway.[5][6][11] The strength of the nucleophile determines the regioselectivity; weak nucleophiles favor conjugate addition, while stronger, harder nucleophiles may compete by directly attacking the nitrile carbon (1,2-addition).[5]

This reaction is pivotal in the synthesis of Ruxolitinib, where this compound reacts with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a base like DBU.[1] This step creates a racemic mixture that requires subsequent chiral separation to isolate the desired R-enantiomer.[1]

G cluster_1 Michael Addition in Ruxolitinib Synthesis Mol1 This compound (Michael Acceptor) Intermediate Racemic Adduct (R/S Enantiomers) Mol1->Intermediate Mol2 Pyrazolo[3,4-d]pyrimidine (Nucleophile) Mol2->Intermediate Base DBU in MeCN Base->Intermediate Catalyzes Reaction Final R-enantiomer (Ruxolitinib Precursor) Intermediate->Final Chiral Separation

Caption: Role of Michael addition in the synthesis of a Ruxolitinib intermediate.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key reactions of this compound.

ReactionReagents and ConditionsProductYield (%)Reference
Synthesis (HWE)Diethyl cyanomethylphosphonate, Potassium tert-butoxide, Cyclopentanecarbaldehyde (B151901) in THF, 0°C to RT, 64hThis compound89[12][13]
HydrolysisAcidic conditions (e.g., H₂SO₄), heat3-Cyclopentylpropanoic acidVaries[5][7]
Reduction (Amine)LiAlH₄ in ether, followed by H₂O workup3-Cyclopentylpropan-1-amineHigh[7][8]
Reduction (Amine)H₂ / Palladium on Carbon (Pd/C)3-Cyclopentylpropan-1-amineHigh[1]
Addition (Ketone)Grignard Reagent (R-MgX) in ether, followed by H₃O⁺ workup1-Cyclopentyl-2-alkanoneVaries[5][7]
Michael AdditionPyrazolo-pyrimidine nucleophile, DBU, MeCNRuxolitinib IntermediateVaries[1]

Detailed Experimental Protocols

This protocol describes a common and efficient method for synthesizing the title compound.[2]

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Tetrahydrofuran (THF), anhydrous (360 mL)

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of diethyl cyanomethylphosphonate (39.9 mL) in anhydrous THF (300 mL) is added dropwise to a stirred solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C under an inert atmosphere.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The mixture is then re-cooled to 0 °C.

  • A solution of cyclopentanecarbaldehyde (22.0 g) in anhydrous THF (60 mL) is added dropwise to the cooled reaction mixture.

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[12][13]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This procedure yields the product as a mixture of (2E)- and (2Z)-isomers (24.4 g, 89% yield), which can often be used in subsequent steps without further purification.[12][13]

G cluster_workflow Horner-Wadsworth-Emmons Synthesis Workflow A 1. Deprotonation: Add Diethyl cyanomethylphosphonate to KOtBu in THF at 0°C B 2. Aldehyde Addition: Add Cyclopentanecarbaldehyde in THF at 0°C A->B C 3. Reaction: Stir at room temperature for 64 hours B->C D 4. Workup: Partition between Et₂O and H₂O C->D E 5. Extraction: Extract aqueous layer with Et₂O and EtOAc D->E F 6. Purification: Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate E->F G Product: (2E/2Z)-3-Cyclopentylacrylonitrile F->G

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (B1342851) is a versatile chemical intermediate, notably utilized in the synthesis of pharmaceutical compounds such as Ruxolitinib.[1][2] Its reactivity is characterized by the conjugated system of a carbon-carbon double bond and a nitrile group. This guide provides a comprehensive overview of the electrophilic addition reactions of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data where available. The content is intended to serve as a technical resource for professionals in research and drug development.

Introduction

This compound, an α,β-unsaturated nitrile, possesses a unique electronic structure that makes it susceptible to a variety of chemical transformations. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic. This electronic arrangement governs its reactivity, particularly in addition reactions. As an alkene, it readily undergoes electrophilic addition reactions where an electrophile adds across the double bond.[3] This guide will explore several key electrophilic addition reactions, providing insights into their mechanisms and synthetic utility.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of cyclopentanecarbaldehyde (B151901) with diethyl cyanomethylphosphonate in the presence of a strong base, such as potassium tert-butoxide. This method is known for its high yields, typically ranging from 89% to 95%.[3]

Experimental Protocol for Synthesis

The following protocol describes the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile:[2]

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Tetrahydrofuran (THF) (360 mL)

  • 1.0 M Potassium tert-butoxide in THF (235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate in THF is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF at 0 °C.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.

  • A solution of cyclopentanecarbaldehyde in THF is then added slowly and dropwise.

  • The ice bath is removed, and the reaction mixture is stirred at ambient temperature for 64 hours.

  • Upon completion, the mixture is partitioned between diethyl ether and water. The aqueous phase is extracted three times with ether and twice with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Results:

This procedure yields approximately 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent reactions without further purification.[2]

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is the primary site for electrophilic attack. The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is a classic example of an electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms across the double bond.

Mechanism Workflow:

Halogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Cyclic Halonium Ion A->C Electrophilic Attack B X₂ (e.g., Br₂) B->C D Vicinal Dihalide (anti-addition) C->D Nucleophilic Attack by X⁻

Caption: Halogenation of this compound.

Stereochemistry: The formation of the bridged halonium ion intermediate dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack by the halide ion occurs from the opposite face of the ring, resulting in the exclusive formation of the trans or anti-addition product.[4]

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. The proton (H⁺) from the hydrogen halide acts as the electrophile, adding to the carbon atom of the double bond that is bonded to more hydrogen atoms (the α-carbon in this case). This leads to the formation of the more stable carbocation intermediate at the β-carbon, which is then attacked by the halide ion (X⁻).[5][6]

Mechanism Workflow:

Hydrohalogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Secondary Carbocation (β-position) A->C Protonation of α-carbon B HX (e.g., HCl, HBr) B->C D Markovnikov Product C->D Nucleophilic Attack by X⁻

Caption: Hydrohalogenation of this compound.

Regioselectivity: The regioselectivity is governed by the stability of the carbocation intermediate. The formation of the secondary carbocation at the β-position is favored over the primary carbocation at the α-position due to the stabilizing effect of the adjacent alkyl (cyclopentyl) group.[6]

Addition of Nitrosyl Chloride

Nitrosyl chloride (NOCl) is a strong electrophile that can add to alkenes to form α-chloro oximes.[7][8] The addition to unsymmetrical alkenes generally follows Markovnikov's rule.[7] In the case of this compound, the electrophilic nitrosyl group (NO⁺) would be expected to add to the α-carbon, leading to a carbocation at the β-carbon, which is then captured by the chloride ion.

Reaction Pathway:

Nitrosyl_Chloride_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Carbocation at β-position A->C Electrophilic attack by NO⁺ B NOCl B->C D α-Chloro Oxime Derivative C->D Nucleophilic attack by Cl⁻ Michael_Addition_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A This compound (Michael Acceptor) C Enolate Intermediate A->C Nucleophilic Attack at β-carbon B Nucleophile (Nu⁻) B->C D 1,4-Adduct C->D Protonation

References

3-Cyclopentylacrylonitrile as a Michael Acceptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (B1342851), an α,β-unsaturated nitrile, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its core reactivity is defined by the electrophilic nature of the carbon-carbon double bond, making it a competent Michael acceptor. This technical guide provides a comprehensive overview of the role of this compound as a Michael acceptor, its reactivity profile, and its application in drug discovery, particularly as a key building block for targeted therapies. This document details the underlying chemical principles, provides detailed experimental protocols for its synthesis and reactivity assessment, and presents quantitative data in a structured format for easy interpretation.

Introduction

This compound (CAS 591769-05-0) is an organic compound featuring a cyclopentyl group attached to an acrylonitrile (B1666552) backbone.[1] This structure confers a unique combination of lipophilicity from the cyclopentyl moiety and electrophilicity from the α,β-unsaturated nitrile.[2] The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the basis of its function as a Michael acceptor.[3][4]

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (or its analogue), is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5] In the context of drug development, the ability of a molecule to act as a Michael acceptor is of paramount importance for the design of targeted covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic amino acid residue, typically cysteine, within the active site of a target protein, leading to potent and often irreversible inhibition.[6]

While this compound is primarily recognized as a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib, its inherent reactivity as a Michael acceptor warrants a detailed examination of its potential as a covalent modifier of biological targets.[2][7]

Chemical Properties and Reactivity

Molecular Structure: C₈H₁₁N Molecular Weight: 121.18 g/mol [3]

The key to the reactivity of this compound lies in the electronic properties of the α,β-unsaturated nitrile moiety. The strong electron-withdrawing effect of the cyano group (-C≡N) creates an electron-deficient β-carbon, which is the primary site for nucleophilic attack in a Michael addition reaction.

The general mechanism for the Michael addition of a thiol (e.g., the side chain of a cysteine residue) to this compound is depicted below:

G R_SH R-SH (Nucleophile) TS [Transition State] R_SH->TS Nucleophilic Attack CPAN This compound (Michael Acceptor) CPAN->TS Adduct Covalent Adduct TS->Adduct Bond Formation

Caption: Michael addition of a thiol to this compound.

The cyclopentyl group can influence the reactivity through steric effects and by modulating the lipophilicity of the molecule, which can affect its ability to access binding pockets in proteins.[3]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several targeted therapies, most notably Ruxolitinib.[8][9] Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[7] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[7]

The synthesis of Ruxolitinib utilizes this compound as a key building block, where the cyclopentyl group is a crucial element for the drug's activity and stability, contributing to its high selectivity for JAK1 and JAK2.[7]

Quantitative Reactivity Data (Hypothetical)

NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Half-life (t₁/₂) at 1 mM Nucleophile (min)
Glutathione (GSH)To be determinedTo be determined
N-acetyl-L-cysteineTo be determinedTo be determined
Cysteine (free)To be determinedTo be determined

Note: This table is intended to illustrate the type of quantitative data required for a thorough assessment of this compound's reactivity as a Michael acceptor. The values are not based on experimental results.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is based on established synthetic methods.[9][10]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M in THF)

  • Cyclopentanecarbaldehyde (B151901)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[9][10]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back to 0 °C.[9][10]

  • At 0 °C, add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.[9][10]

  • Remove the ice bath and stir the reaction mixture at room temperature for 64 hours.[9][10]

  • Partition the reaction mixture between diethyl ether and water.[9][10]

  • Extract the aqueous phase three times with diethyl ether and twice with ethyl acetate.[9][10]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[9][10]

G reagents Diethyl cyanomethylphosphonate + Potassium tert-butoxide in THF reaction Reaction at 0°C to RT (64 hours) reagents->reaction aldehyde Cyclopentanecarbaldehyde in THF aldehyde->reaction workup Aqueous Workup (Ether/Water Partition) reaction->workup extraction Extraction (Ether & Ethyl Acetate) workup->extraction purification Drying & Concentration extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Assay for Michael Acceptor Reactivity with Glutathione (GSH)

This protocol is a standard method for assessing the reactivity of Michael acceptors.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vessel, combine the this compound solution with the GSH solution in PBS to achieve final concentrations of, for example, 100 µM and 1 mM, respectively.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Analyze the samples by LC-MS to monitor the disappearance of this compound and the formation of the GSH adduct.

  • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the remaining this compound concentration versus time.

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH.

G start Prepare Stock Solutions (CPAN in ACN, GSH in PBS) mix Mix Reactants in PBS (e.g., 100 µM CPAN, 1 mM GSH) start->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze LC-MS Analysis quench->analyze calculate Calculate Rate Constants (k_obs and k₂) analyze->calculate end Reactivity Data calculate->end

Caption: Workflow for assessing Michael acceptor reactivity with GSH.

Application in Drug Discovery: Covalent Inhibition

The ability of this compound to act as a Michael acceptor makes it a potential warhead for targeted covalent inhibitors. The general workflow for evaluating a Michael acceptor as a potential covalent inhibitor is outlined below.

G start Identify Michael Acceptor (e.g., this compound) reactivity Assess Reactivity (GSH, N-acetylcysteine assays) start->reactivity protein_binding Intact Protein Mass Spectrometry (Confirm Covalent Adduct) reactivity->protein_binding peptide_mapping LC-MS/MS Peptide Mapping (Identify Modification Site) protein_binding->peptide_mapping cellular_assays Cell-based Assays (Target Engagement & Potency) peptide_mapping->cellular_assays in_vivo In Vivo Studies (PK/PD & Efficacy) cellular_assays->in_vivo

Caption: Workflow for covalent inhibitor characterization.

Conclusion

This compound is a valuable chemical entity whose utility extends beyond its role as a synthetic intermediate. Its inherent reactivity as a Michael acceptor, conferred by the α,β-unsaturated nitrile, provides a platform for the development of targeted covalent inhibitors. A thorough understanding of its reactivity profile, through detailed kinetic studies and cellular characterization, is essential to fully exploit its potential in modern drug discovery. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and related Michael acceptors in a research and development setting.

References

3-Cyclopentylacrylonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific public stability data for this compound, this guide combines documented information with scientifically grounded inferences based on the reactivity of α,β-unsaturated nitriles.

Chemical and Physical Properties

This compound is an α,β-unsaturated nitrile with a cyclopentyl group attached to the β-carbon.[1] This structure is crucial in the synthesis of kinase inhibitors, such as Ruxolitinib.[1]

PropertyValueSource
CAS Number 591769-05-0
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [1][2]
Appearance Solid
Storage Temperature 2-8°C[3]

Stability Profile

The stability of this compound is influenced by its conjugated α,β-unsaturated nitrile structure. The delocalization of π-electrons across the alkene and nitrile groups enhances the molecule's overall stability.[4] However, this conjugation also makes the molecule susceptible to certain degradation pathways.

General Stability and Reactivity

The presence of the carbon-carbon double bond in conjugation with the electron-withdrawing nitrile group makes this compound reactive towards nucleophiles.[4] This reactivity is a key consideration for its stability and potential degradation. The molecule can participate in various reactions, including nucleophilic additions (such as Michael additions), cycloadditions, oxidation, and reduction.[1][4]

Inferred Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of α,β-unsaturated nitriles, the following degradation pathways can be inferred:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or an amide.

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the bond.

  • Polymerization: Like other activated alkenes, this compound may be prone to polymerization, especially in the presence of initiators (e.g., radicals, strong acids, or bases) or upon exposure to heat or UV light.

  • Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles, leading to 1,4-addition products.

The following diagram illustrates a potential degradation pathway for this compound via hydrolysis.

G cluster_hydrolysis Inferred Hydrolysis Degradation Pathway This compound This compound Amide_Intermediate Amide Derivative This compound->Amide_Intermediate H₂O / H⁺ or OH⁻ Carboxylic_Acid_Intermediate Carboxylic Acid Derivative Amide_Intermediate->Carboxylic_Acid_Intermediate H₂O / H⁺ or OH⁻

Caption: Inferred Hydrolysis Pathway.

Recommended Storage and Handling

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

ConditionRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the double bond.
Light Protect from light.To prevent light-induced degradation or polymerization.
Moisture Store in a dry environment.To prevent hydrolysis of the nitrile group.
Container Use a tightly sealed, non-reactive container.To prevent contamination and exposure to air and moisture.

Experimental Protocols

Hypothetical Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5] The following is a proposed protocol for a forced degradation study of this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • UV-Vis spectrophotometer

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl at elevated temperatures.

    • Base Hydrolysis: Treat the stock solution with NaOH at room and elevated temperatures.

    • Oxidation: Treat the stock solution with H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures.

    • Photolytic Stress: Expose the solid compound and the stock solution to UV light.

  • Sample Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Characterize the major degradation products using LC-MS.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Analyze_Samples Analyze Samples by HPLC Apply_Stress->Analyze_Samples Characterize_Degradants Characterize Degradants by LC-MS Analyze_Samples->Characterize_Degradants End End Characterize_Degradants->End

Caption: Forced Degradation Workflow.

Conclusion

References

Safety and handling precautions for 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 591769-05-0), a key intermediate in the synthesis of various pharmaceuticals.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/Irritation-
Serious Eye Damage/Eye Irritation-
CarcinogenicityWarning
Hazardous to the aquatic environment, long-term hazardHarmful

Data compiled from multiple sources.[3] Note: Specific categories for skin and eye irritation were not consistently available.

Table 2: Hazard Statements

CodeStatement
H301Toxic if swallowed.[3]
H311Toxic in contact with skin.[3][4]
H331Toxic if inhaled.[3][4]
H351Suspected of causing cancer.[3]
H412Harmful to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1][5]
Appearance Colorless to pale yellow transparent liquid[2]
Form Solid
Boiling Point 209.0 ± 9.0 °C (760 mmHg) (Calculated)[6]
Flash Point 79.9 ± 11.2 °C (Calculated)[6]
Density 1.0 ± 0.1 g/cm³ (Calculated)[6]
Solubility Not Available-
Vapor Pressure Not Available-

Note: Some physical properties are calculated estimates and may not reflect experimentally determined values.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves and clothing.[4]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Storage
  • Store in a cool, dry, well-ventilated area.[4]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Protect from direct sunlight and sources of ignition.[7]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4]

  • If on Skin: Take off immediately all contaminated clothing.[4] Wash with plenty of water.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4] Water spray may be used for large fires only.[4]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment.[4] Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[4]

  • Containment and Cleanup: Absorb spill with inert material (e.g., sand, earth, vermiculite).[4] Collect and place in a suitable, labeled container for disposal.[4]

Toxicological Information

Detailed toxicological studies for this compound are limited.

Table 4: Toxicological Data

TestResult
Acute Toxicity (Oral, Dermal, Inhalation) Toxic.[3][4]
LD50/LC50 Not Available.[4]
Skin Corrosion/Irritation Not classified as an irritant based on animal models, but good hygiene practice is required.[4]
Serious Eye Damage/Irritation Not classified as an irritant, but direct contact may cause transient discomfort.[4]
Carcinogenicity Suspected of causing cancer.[3]

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not publicly available. The safety data presented in this guide are based on information from Safety Data Sheets, which are typically derived from a combination of experimental data on the substance or similar substances, and expert judgment.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

G cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Handling & Storage cluster_3 Emergency Response Hazard Identify Hazards: - Toxic (Oral, Dermal, Inhalation) - Suspected Carcinogen - Aquatic Hazard Controls Implement Controls: - Engineering (Fume Hood) - PPE (Gloves, Goggles) - Administrative (Training) Hazard->Controls Handling Safe Handling: - Avoid contact and inhalation - Good hygiene Controls->Handling Storage Safe Storage: - Cool, dry, well-ventilated - Away from incompatibles Handling->Storage Spill Spill Response: - Evacuate & Ventilate - Absorb & Contain Handling->Spill If spill occurs Exposure Exposure Response: - First Aid (Skin, Eyes, Inhalation, Ingestion) - Seek medical attention Handling->Exposure If exposure occurs Fire Fire Response: - Use appropriate extinguisher - Wear SCBA Handling->Fire If fire occurs

References

The Advent and Synthesis of a Key Pharmaceutical Intermediate: 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery and first synthesis of 3-Cyclopentylacrylonitrile, a pivotal building block in modern drug development.

Introduction

This compound, with the chemical formula C₈H₁₁N, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor Ruxolitinib.[1][2] Its unique molecular structure, featuring a cyclopentyl group attached to an acrylonitrile (B1666552) moiety, imparts desirable pharmacokinetic properties to the final drug products. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, along with a detailed examination of its principal and alternative synthetic routes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Discovery and First Synthesis

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical reactions. The Horner-Wadsworth-Emmons reaction is the most prominently documented method, offering high yields and good stereocontrol.[3] Alternative approaches, including Michael addition, aldol (B89426) condensation, and nickel-catalyzed hydrocyanation, represent theoretically viable routes to this molecule, though they are less described in the literature for this specific product.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes. In the context of this compound synthesis, it involves the reaction of cyclopentanecarboxaldehyde with a phosphonate (B1237965) ylide derived from diethyl cyanomethylphosphonate.[4]

Experimental Protocol: [4]

To a solution of 1.0 M potassium tert-butoxide in tetrahydrofuran (B95107) (THF) (235 mL) at 0 °C is added dropwise a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL). The reaction mixture is then warmed to room temperature before being cooled back to 0 °C. A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise. The reaction is allowed to warm to ambient temperature and stirred for 64 hours.

Work-up and Purification:

The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether and ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Quantitative Data:

ParameterValueReference
Yield89%[4]
Reaction Time64 hours[4]
Reaction Temperature0 °C to ambient[4]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[5]

Synthesis Workflow:

HWE_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Reaction Reaction at 0°C to RT (64 hours) Cyclopentanecarboxaldehyde->Reaction Phosphonate Diethyl Cyanomethylphosphonate Phosphonate->Reaction Base Potassium tert-butoxide Base->Reaction Solvent THF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Concentration Workup->Purification Product This compound Purification->Product

Horner-Wadsworth-Emmons Synthesis Workflow
Michael Addition

A plausible, though less documented, route to this compound is the Michael addition of a cyclopentyl nucleophile to acrylonitrile. A suitable nucleophile would be a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide).

Proposed Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, a solution of acrylonitrile in anhydrous THF is cooled to -78 °C. A solution of cyclopentylmagnesium bromide in THF is then added dropwise. The reaction is stirred at low temperature for several hours and then gradually warmed to room temperature.

Work-up and Purification:

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Expected Quantitative Data:

ParameterEstimated Value
YieldModerate to Good
Reaction Time2-6 hours
Reaction Temperature-78 °C to ambient

Reaction Workflow:

Michael_Addition cluster_reactants Reactants cluster_reagents Solvent cluster_process Process cluster_product Product Acrylonitrile Acrylonitrile Reaction Reaction at -78°C to RT Acrylonitrile->Reaction Grignard Cyclopentylmagnesium Bromide Grignard->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Aldol_Condensation cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Aldehyde Cyclopentanecarboxaldehyde Reaction Reaction at -78°C to RT Aldehyde->Reaction Nitrile Acetonitrile Nitrile->Reaction Base LDA Base->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Hydrocyanation cluster_reactants Reactants cluster_reagents Catalyst & Solvent cluster_process Process cluster_product Product Alkyne Cyclopentylacetylene Reaction Reaction at Elevated Temp. Alkyne->Reaction Cyanide Cyanide Source Cyanide->Reaction Catalyst Nickel Catalyst & Ligand Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Filtration Reaction->Workup Purification Distillation/Chromatography Workup->Purification Product This compound Purification->Product

References

Methodological & Application

Application Note: Synthesis of 3-Cyclopentylacrylonitrile via Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-cyclopentylacrylonitrile (B1342851), a key intermediate in the pharmaceutical industry, notably in the production of drugs such as Ruxolitinib.[1][2] The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and efficient olefination strategy.[1][3] The reaction involves the condensation of cyclopentanecarboxaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base, yielding the target α,β-unsaturated nitrile.[1][3][4] This document outlines the experimental procedure, presents key quantitative data in a tabular format, and includes a visual representation of the workflow.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used synthetic method for the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions.[5] This reaction offers significant advantages, including the use of more nucleophilic and less basic carbanions compared to traditional Wittig reagents, often leading to higher yields and easier removal of byproducts.[5] In the synthesis of this compound, the HWE reaction provides an effective route to this important building block.[1] The nitrile functional group and the cyclopentyl moiety are key structural features for its subsequent use in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2]

Reaction and Mechanism

The synthesis of this compound proceeds via the Horner-Wadsworth-Emmons reaction mechanism. The process begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, typically potassium tert-butoxide, to form a stabilized phosphonate carbanion.[1][3] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclopentanecarboxaldehyde.[6] The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the carbon-carbon double bond, yielding this compound as a mixture of (2E) and (2Z) isomers.[1][4]

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[4][7]

Materials:

  • Cyclopentanecarboxaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carbanion Formation: To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.[4]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.[4]

  • Aldehyde Addition: A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is then added dropwise to the reaction mixture at 0 °C.[4]

  • Reaction: The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[4]

  • Workup: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[4]

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • Product: The procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (24.4 g, 89% yield), which can be used in subsequent steps without further purification.[4]

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount Used (g)Amount Used (mol)Molar Ratio
CyclopentanecarboxaldehydeC6H10O98.1422.00.2241.0
Diethyl cyanomethylphosphonateC7H14NO3P177.1443.6 (39.9 mL)0.2461.1
Potassium tert-butoxideC4H9KO112.2126.40.2351.05
This compoundC8H11N121.1824.4 (yield)0.201 (yield)-

Table 2: Reaction Conditions and Yield

ParameterValue
SolventTetrahydrofuran (THF)
BasePotassium tert-butoxide
Reaction Temperature0 °C to ambient temperature
Reaction Time64 hours
Product Yield24.4 g (89%)
Product AppearanceMixture of (2E) and (2Z) isomers

Visualizations

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Diethyl cyanomethylphosphonate in THF Carbanion Formation of Phosphonate Carbanion Phosphonate->Carbanion Base Potassium tert-butoxide in THF Base->Carbanion 0°C Reaction_Mix HWE Reaction Carbanion->Reaction_Mix 0°C to RT Aldehyde Cyclopentanecarboxaldehyde in THF Aldehyde->Reaction_Mix Partition Partition between Ether and Water Reaction_Mix->Partition 64 h Extraction Aqueous Layer Extraction (Ether & Ethyl Acetate) Partition->Extraction Drying Drying and Concentration Extraction->Drying Product This compound (E/Z mixture) Drying->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a straightforward and high-yielding method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a laboratory setting. The resulting α,β-unsaturated nitrile is a valuable intermediate for the synthesis of various pharmaceutical and specialty chemicals.

References

Application Notes and Protocols: Synthesis of Ruxolitinib Utilizing 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in cytokine and growth factor-mediated cellular processes such as hematopoiesis and immune function.[2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, among other conditions.[1]

A key starting material in several efficient synthetic routes to ruxolitinib is 3-cyclopentylacrylonitrile (B1342851). This intermediate serves as a crucial building block for introducing the characteristic cyclopentylpropanenitrile side chain of the ruxolitinib molecule. This document provides detailed application notes and experimental protocols for the synthesis of ruxolitinib, highlighting the strategic use of this compound and its derivatives.

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling cascade. The process begins when cytokines bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in inflammation, proliferation, and other cellular responses. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation of STATs and interrupting this signaling pathway.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib's Inhibition of the JAK-STAT Signaling Pathway.

Synthetic Route Overview

The synthesis of ruxolitinib from a this compound derivative generally proceeds through a multi-step sequence. A common strategy involves the enantioselective Michael addition of a pyrazole (B372694) derivative to an activated form of this compound, followed by a Suzuki coupling reaction to introduce the pyrrolo[2,3-d]pyrimidine core, and finally, deprotection and purification of the active pharmaceutical ingredient (API). Protecting groups, such as 2-(trimethylsilyl)ethoxymethyl (SEM), are often employed to prevent side reactions during the coupling steps.

Synthesis_Workflow Start This compound Derivative Step1 Enantioselective Michael Addition Start->Step1 Intermediate1 (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile Step1->Intermediate1 Step2 Suzuki Coupling with Protected Pyrrolopyrimidine Intermediate1->Step2 Intermediate2 Protected Ruxolitinib (e.g., SEM-protected) Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Crude Ruxolitinib Step3->Intermediate3 Step4 Purification (Crystallization) Intermediate3->Step4 End Pure Ruxolitinib API Step4->End

Figure 2: General Synthetic Workflow for Ruxolitinib.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol describes the enantioselective synthesis of a key chiral intermediate. One approach involves a Michael addition reaction using a chiral catalyst.

Materials:

  • 3-Cyclopentyl-2-cyanoacrylate

  • 4-Bromo-1H-pyrazole

  • Chiral squaric acid amide catalyst

  • Appropriate solvent (e.g., toluene, dichloromethane)

  • Reagents for hydrolysis and decarboxylation (e.g., acid or base)

Procedure:

  • To a solution of 3-cyclopentyl-2-cyanoacrylate and 4-bromo-1H-pyrazole in the chosen solvent, add the chiral squaric acid amide catalyst.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, the intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentyl propanoic acid alkyl ester, is isolated.

  • The isolated intermediate is then subjected to hydrolysis and decarboxylation to yield (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[3]

Quantitative Data:

  • Yield: Can be 80% or above.[3]

  • Enantioselectivity: 90% enantiomeric excess (ee) or higher can be achieved.[3]

Protocol 2: Suzuki Coupling and Deprotection to Yield Ruxolitinib

This protocol outlines the coupling of the chiral intermediate with the protected pyrrolo[2,3-d]pyrimidine core, followed by the removal of the protecting group.

Materials:

  • (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • SEM-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water)

  • Deprotection reagent (e.g., trifluoroacetic acid (TFA) followed by aqueous base)

  • Solvents for workup and extraction (e.g., ethyl acetate, brine)

Procedure:

  • Suzuki Coupling: In a reaction vessel, combine (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the SEM-protected boronic ester, palladium catalyst, and base in the solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-100°C) until the reaction is complete.

  • Cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude SEM-protected ruxolitinib.

  • Deprotection: Dissolve the crude protected ruxolitinib in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid.[4]

  • After the initial deprotection step, neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ or NH₄OH) to facilitate the removal of all byproducts.[4]

  • Extract the crude ruxolitinib into an organic solvent, wash, dry, and concentrate to yield the crude product.

Protocol 3: Final Purification of Ruxolitinib

This protocol describes the purification of crude ruxolitinib to obtain the final API with high purity.

Materials:

  • Crude Ruxolitinib

  • Crystallization solvent system (e.g., ethanol (B145695), isopropanol, ethyl acetate/heptane)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude ruxolitinib in a suitable solvent or solvent mixture at an elevated temperature.

  • (Optional) Treat the solution with activated charcoal to remove colored impurities, followed by filtration.

  • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure ruxolitinib may be employed to control the crystallization process.

  • Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to obtain pure ruxolitinib.

Data Presentation

StepStarting MaterialsKey Reagents and ConditionsProductYieldPurity
1. Enantioselective Michael Addition 3-Cyclopentyl-2-cyanoacrylate, 4-Bromo-1H-pyrazoleChiral squaric acid amide catalyst, Toluene, Room Temperature(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile>80%[3]>90% ee[3]
2. Suzuki Coupling (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, SEM-protected 4-(boronic ester)-7H-pyrrolo[2,3-d]pyrimidinePd(PPh₃)₄, K₂CO₃, Dioxane/Water, 90-100°CSEM-protected RuxolitinibHigh-
3. Deprotection SEM-protected Ruxolitinib1. Trifluoroacetic acid (TFA) in CH₂Cl₂ 2. Aqueous NaHCO₃ or NH₄OHCrude RuxolitinibQuantitative-
4. Final Purification Crude RuxolitinibCrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane)Pure Ruxolitinib APIVariable>99.5% (by HPLC)

Analytical Characterization

Protocol 4: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A reported method uses a 70:30 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: UV at a suitable wavelength (e.g., 227 nm or as determined by UV scan)

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a standard solution of ruxolitinib reference standard of known concentration in a suitable diluent.

  • Prepare a sample solution of the synthesized ruxolitinib at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the standard.

Protocol 5: Enantiomeric Purity by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Whelk-O1)

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of solvents, often similar to the achiral method, to achieve enantiomeric separation. For a Whelk-O1 column, a reversed-phase eluent can be effective.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 227 nm

Procedure:

  • Prepare a solution of the synthesized ruxolitinib.

  • Inject the solution into the chiral HPLC system.

  • The enantiomeric excess (ee) is calculated from the peak areas of the (R)- and (S)-enantiomers.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results Crude Crude Ruxolitinib Purified Purified Ruxolitinib API Crude->Purified Crystallization HPLC Achiral HPLC Purified->HPLC Chiral_HPLC Chiral HPLC Purified->Chiral_HPLC NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS Purity Purity & Assay (>99.5%) HPLC->Purity Enantiopurity Enantiomeric Purity (>99% ee) Chiral_HPLC->Enantiopurity Structure Structural Confirmation NMR->Structure MS->Structure

Figure 3: Analytical Workflow for Ruxolitinib Characterization.

References

Application Notes and Protocols: 3-Cyclopentylacrylonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Cyclopentylacrylonitrile as a key precursor in the synthesis of pharmaceutical intermediates, with a focus on the synthesis of intermediates for Janus kinase (JAK) inhibitors such as Ruxolitinib (B1666119).

Introduction

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of complex pharmaceutical molecules.[1] Its structure, featuring a reactive acrylonitrile (B1666552) group and a lipophilic cyclopentyl moiety, makes it an ideal starting material for constructing active pharmaceutical ingredients (APIs). A primary application of this precursor is in the synthesis of Ruxolitinib, a potent JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1][2] The cyclopentyl group is a crucial component of the Ruxolitinib molecule, contributing to the drug's activity and stability.[2]

This document outlines the synthetic pathways from this compound to key pharmaceutical intermediates, providing detailed, step-by-step protocols for laboratory execution.

Synthetic Pathways and Key Reactions

The primary synthetic strategy for utilizing this compound in the synthesis of Ruxolitinib intermediates involves a Michael addition of a pyrazole (B372694) derivative to the α,β-unsaturated nitrile. This key reaction is followed by further modifications to yield the final API. Two main approaches for the Michael addition are presented: a racemic synthesis followed by chiral separation, and a more direct enantioselective synthesis.

Workflow for Ruxolitinib Intermediate Synthesis

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Ruxolitinib Intermediate A Cyclopentanecarbaldehyde (B151901) + Diethyl cyanomethylphosphonate B Horner-Wadsworth-Emmons Reaction A->B C This compound B->C E Michael Addition C->E I Enantioselective Michael Addition C->I D 4-Bromo-1H-pyrazole D->E D->I F (R,S)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile E->F G Chiral Separation F->G H (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile G->H J Suzuki Coupling with Pyrrolo[2,3-d]pyrimidine derivative H->J I->H K Ruxolitinib J->K

Caption: Synthetic workflow from this compound to Ruxolitinib.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of this compound from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[3]

Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of potassium tert-butoxide in THF, add a solution of diethyl cyanomethylphosphonate in THF dropwise at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Cool the mixture back to 0 °C and add a solution of cyclopentanecarbaldehyde in THF dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 64 hours.

  • Quench the reaction with water and extract the aqueous phase with diethyl ether (3x) and then with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a mixture of (2E)- and (2Z)-isomers. The product can be used in the next step without further purification.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesYield (%)Purity
Cyclopentanecarbaldehyde98.1422.00.224--
Diethyl cyanomethylphosphonate177.1643.60.246--
This compound121.1824.40.20189>97%
Protocol 2: Racemic Synthesis and Chiral Separation of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol details the synthesis of the racemic intermediate followed by chiral separation.

Part A: Racemic Michael Addition

Materials:

  • This compound

  • 4-Bromo-1H-pyrazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Dissolve this compound and 4-Bromo-1H-pyrazole in anhydrous acetonitrile.

  • Add DBU to the solution and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the racemic mixture of (R/S)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Part B: Chiral Separation

Methodology: The enantiomers of the racemic product can be separated using preparative chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase, such as Lux cellulose-2 or Lux amylose-2, is effective for this separation.[4] The mobile phase composition will need to be optimized, with mixtures of n-hexane/ethanol or polar organic solvents being common choices.[4]

Quantitative Data:

StepProductYield (%)Enantiomeric Excess (ee)
Racemic Michael Addition(R,S)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileHigh0%
Chiral Separation(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile~40-50%>99%
Protocol 3: Enantioselective Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol describes a direct enantioselective Michael addition using a chiral catalyst.[5][6]

Materials:

  • 3-Cyclopentyl-2-cyanoacrylate

  • 4-Bromo-1H-pyrazole

  • Chiral squaric acid amide catalyst

  • Appropriate solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve the chiral squaric acid amide catalyst in the chosen solvent.

  • Add 3-Cyclopentyl-2-cyanoacrylate and 4-Bromo-1H-pyrazole to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., -70 to -50 °C) for 6-10 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent. The resulting product is (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester.

  • This intermediate is then subjected to hydrolysis and decarboxylation to yield the final product, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Quantitative Data:

ProductYield (%)Enantiomeric Excess (ee) (%)
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile>80>90

Application in Pharmaceutical Synthesis: Ruxolitinib

The intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is a crucial building block for the synthesis of Ruxolitinib. The subsequent step typically involves a Suzuki coupling reaction with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, followed by deprotection to yield Ruxolitinib.

Mechanism of Action of Ruxolitinib: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and hematopoiesis. In myeloproliferative neoplasms, the JAK-STAT pathway is often hyperactivated. Ruxolitinib inhibits this pathway, thereby reducing the downstream signaling that drives the disease.

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Application Notes and Protocols for the Hydrogenation of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclopentylacrylonitrile (B1342851) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor, Ruxolitinib. The selective hydrogenation of this α,β-unsaturated nitrile is a critical transformation that can yield either 3-cyclopentylpropanenitrile (by reduction of the carbon-carbon double bond) or 3-cyclopentylpropan-1-amine (B1603972) (by reduction of both the double bond and the nitrile group). The control of selectivity is paramount and is highly dependent on the catalyst, solvent, and reaction conditions employed. These application notes provide detailed protocols for the selective hydrogenation of this compound, targeting the formation of either the saturated nitrile or the primary amine.

Reaction Pathways

The hydrogenation of this compound can proceed via two primary pathways, as illustrated in the signaling pathway diagram below. Pathway A depicts the selective hydrogenation of the C=C bond to yield the saturated nitrile, 3-cyclopentylpropanenitrile. Pathway B shows the complete reduction of both the C=C and C≡N bonds to produce the primary amine, 3-cyclopentylpropan-1-amine. The choice of catalyst and the presence of additives, such as ammonia (B1221849), are critical in directing the reaction towards the desired product.

Figure 1. Hydrogenation Pathways of this compound This compound This compound 3-Cyclopentylpropanenitrile 3-Cyclopentylpropanenitrile This compound->3-Cyclopentylpropanenitrile Pathway A Selective C=C Reduction Catalyst: Pd/C, etc. 3-Cyclopentylpropan-1-amine 3-Cyclopentylpropan-1-amine This compound->3-Cyclopentylpropan-1-amine Pathway B Full Reduction (C=C and C≡N) Catalyst: Raney Ni, Raney Co, etc. (+ NH3 for selectivity)

Caption: Figure 1. Hydrogenation Pathways of this compound.

Experimental Protocols

Protocol 1: Selective Hydrogenation to 3-Cyclopentylpropanenitrile

This protocol focuses on the selective reduction of the carbon-carbon double bond of this compound to yield the saturated nitrile, 3-cyclopentylpropanenitrile. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave with magnetic stirring

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with this compound (1.0 eq) and the solvent (e.g., methanol, approximately 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Sealing and Purging: Seal the autoclave. Purge the reactor three times with hydrogen gas to remove the inert atmosphere.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-50°C).

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-cyclopentylpropanenitrile.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Protocol 2: Hydrogenation to 3-Cyclopentylpropan-1-amine

This protocol describes the complete reduction of both the double bond and the nitrile group of this compound to form the primary amine, 3-cyclopentylpropan-1-amine. Raney Nickel or Raney Cobalt are effective catalysts for this transformation, and the addition of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts.[1][2][3]

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol) or Raney Cobalt

  • Methanol (MeOH) saturated with ammonia

  • Hydrogen gas (H₂)

  • High-pressure autoclave with magnetic stirring

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Prepare a clean and dry high-pressure autoclave with a magnetic stir bar.

  • Charging the Reactor: Add this compound (1.0 eq) and the solvent (methanol saturated with ammonia, approximately 10 mL per gram of substrate) to the autoclave.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (typically 5-10% by weight relative to the substrate). Handle Raney Nickel with care as it can be pyrophoric when dry.

  • Sealing and Purging: Seal the autoclave and purge three times with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to a higher pressure (e.g., 50-80 bar).[1][2] Begin stirring and heat the mixture to a higher temperature (e.g., 80-120°C).[1][2]

  • Monitoring the Reaction: Monitor the reaction by hydrogen uptake or by analyzing aliquots via GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and vent the hydrogen. Purge with an inert gas.

  • Catalyst Removal: Carefully filter the reaction mixture through Celite to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent to prevent ignition.

  • Isolation of Product: Remove the solvent and excess ammonia from the filtrate by rotary evaporation.

  • Purification: The crude 3-cyclopentylpropan-1-amine can be purified by vacuum distillation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the hydrogenation of this compound. The data is based on analogous reactions of α,β-unsaturated nitriles.[1][2]

Table 1: Selective Hydrogenation to 3-Cyclopentylpropanenitrile

ParameterCondition 1Condition 2
Catalyst 5% Pd/C10% Pd/C
Catalyst Loading 2 mol%1 mol%
Solvent MethanolEthanol
Temperature 25°C40°C
H₂ Pressure 5 bar10 bar
Reaction Time 4-6 hours2-4 hours
Conversion >99%>99%
Selectivity for Saturated Nitrile ~95%~98%

Table 2: Hydrogenation to 3-Cyclopentylpropan-1-amine

ParameterCondition 1Condition 2
Catalyst Raney NickelRaney Cobalt
Catalyst Loading 10 wt%10 wt%
Solvent Methanol/AmmoniaMethanol/Ammonia
Temperature 100°C120°C
H₂ Pressure 80 bar80 bar
Reaction Time 8-12 hours6-10 hours
Conversion >95%>95%
Selectivity for Primary Amine ~80-90%~85-95%

Experimental Workflow Diagram

The logical flow of the experimental setup and procedure for the hydrogenation of this compound is depicted below.

Figure 2. Experimental Workflow for Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor Setup Reactor Setup Charge Reactants Charge Reactants Reactor Setup->Charge Reactants Add Catalyst Add Catalyst Charge Reactants->Add Catalyst Seal & Purge Seal & Purge Add Catalyst->Seal & Purge Pressurize & Heat Pressurize & Heat Seal & Purge->Pressurize & Heat Monitor Progress Monitor Progress Pressurize & Heat->Monitor Progress Cool & Vent Cool & Vent Monitor Progress->Cool & Vent Filter Catalyst Filter Catalyst Cool & Vent->Filter Catalyst Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Purify Product Purify Product Concentrate Filtrate->Purify Product

Caption: Figure 2. Experimental Workflow for Hydrogenation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be strictly followed. Handling of hydrogen gas and pyrophoric catalysts requires specialized knowledge and equipment.

References

Application of 3-Cyclopentylacrylonitrile in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile (B1342851) is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of organic molecules. While its application in the pharmaceutical industry, particularly as a key building block for the JAK inhibitor Ruxolitinib, is well-documented, its role in the agrochemical sector is an area of growing interest.[1][2][3] The inherent reactivity of the α,β-unsaturated nitrile moiety, combined with the lipophilic nature of the cyclopentyl group, makes this compound a valuable precursor for the development of novel pesticides, including fungicides, herbicides, and insecticides.[1][3]

These application notes provide an overview of the use of this compound in the synthesis of potential agrochemical agents, along with detailed experimental protocols for its synthesis and for the general screening of agrochemical activity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction, which involves the condensation of cyclopentanecarbaldehyde (B151901) with a cyanomethylphosphonate.[4][5]

Protocol: Synthesis of this compound

Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Cool the mixture back down to 0 °C and slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • After the reaction is complete, partition the mixture between diethyl ether and water.

  • Extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The product can be used in subsequent steps without further purification.[5]

Synthesis_Workflow reagents Cyclopentanecarbaldehyde + Diethyl cyanomethylphosphonate reaction Horner-Wadsworth-Emmons Reaction (Potassium tert-butoxide, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Drying & Concentration workup->purification product This compound purification->product

Synthesis of this compound Workflow

Application in Agrochemical Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential agrochemical applications. The double bond and the nitrile group are key functionalities for further chemical modifications.

Fungicidal Applications: Synthesis of Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the virulence and drug resistance of pathogenic fungi, making it an attractive target for the development of novel antifungal agents. Derivatives of this compound have been utilized in the synthesis of fungal-selective Hsp90 inhibitors.

The following protocol describes the synthesis of an aminopyrazole intermediate from this compound, which is a core component of certain Hsp90 inhibitors.

Materials:

  • This compound

  • p-Anisaldehyde

  • (Additional reagents and detailed steps would be required for a full synthesis, this is a representative step)

Procedure:

A detailed, multi-step synthesis is typically required. As an illustrative step, this compound can be subjected to a reaction with p-anisaldehyde to form a more complex intermediate. The specific conditions for this reaction would depend on the overall synthetic strategy towards the final Hsp90 inhibitor.

While specific MIC values for these compounds are not detailed in the primary literature, the general protocol for their determination is provided below.

Insecticidal/Acaricidal Applications: Synthesis of Pyrazole (B372694) Acrylonitrile (B1666552) Derivatives

Structurally related pyrazole acrylonitrile derivatives have demonstrated significant acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus), a common agricultural pest. Although not direct derivatives of this compound, these compounds share the key acrylonitrile moiety and a cyclic group, highlighting the potential of this chemical class.

Table 1: Acaricidal Activity of Pyrazole Acrylonitrile Derivatives against Tetranychus cinnabarinus

Compound IDLC50 (mg/L)
5k0.22
5q0.17
Cyenopyrafen (Commercial Standard)0.61

Data sourced from Zhang et al. (2024).[6]

Experimental Protocols for Agrochemical Screening

The following are general protocols for the preliminary screening of compounds for fungicidal and herbicidal activity.

Protocol: In Vitro Antifungal Activity Screening

This protocol is adapted for the general screening of synthetic compounds against common plant pathogenic fungi.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar.

  • Autoclave the PDA medium and cool it to approximately 45-50 °C.

  • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Also prepare a control plate with DMSO only.

  • Pour the PDA containing the test compound into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a mycelial plug from the edge of an actively growing culture of the test fungus.

  • Place the mycelial plug, mycelium-side down, in the center of the PDA plate containing the test compound.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_data Incubation & Data Collection prep_compound Prepare Test Compound Stock Solution prep_plates Add Compound to Media & Pour Plates prep_compound->prep_plates prep_media Prepare & Autoclave PDA Medium prep_media->prep_plates get_plug Obtain Mycelial Plug from Fungal Culture prep_plates->get_plug inoculate Inoculate Center of Prepared Plates get_plug->inoculate incubate Incubate Plates at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

In Vitro Antifungal Screening Workflow
Protocol: Primary Herbicidal Activity Screening

This protocol describes a pre-emergence and post-emergence test for evaluating the herbicidal activity of new chemical compounds.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Wetting agent (e.g., Tween 20)

  • Pots or flats with a suitable soil mix

  • Seeds of representative weed species (e.g., a grass and a broadleaf species)

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spray chamber or hand sprayer

Procedure:

Pre-emergence Test:

  • Fill pots or flats with soil and sow the seeds of the test weed species at the appropriate depth.

  • Prepare a solution of the test compound in a suitable solvent with a wetting agent.

  • Apply the test solution evenly to the soil surface using a spray chamber or hand sprayer.

  • Place the treated pots in a greenhouse or growth chamber and water as needed.

  • After a set period (e.g., 14-21 days), visually assess the effect on weed emergence and growth compared to an untreated control. Rate the herbicidal effect on a scale (e.g., 0 = no effect, 100 = complete kill).

Post-emergence Test:

  • Sow seeds in pots or flats and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a solution of the test compound as described for the pre-emergence test.

  • Apply the test solution evenly to the foliage of the young plants.

  • Return the plants to the greenhouse or growth chamber.

  • After a set period (e.g., 14-21 days), visually assess the phytotoxic effects (e.g., chlorosis, necrosis, stunting) compared to an untreated control. Rate the herbicidal effect on a scale.

Herbicidal_Screening_Logic cluster_pre Pre-emergence cluster_post Post-emergence start Test Compound pre_sow Sow Seeds start->pre_sow post_sow Sow Seeds & Grow to Seedling Stage start->post_sow pre_treat Treat Soil Surface pre_sow->pre_treat pre_grow Germinate & Grow pre_treat->pre_grow pre_assess Assess Emergence & Growth pre_grow->pre_assess post_treat Treat Foliage post_sow->post_treat post_grow Continue Growth post_treat->post_grow post_assess Assess Phytotoxicity post_grow->post_assess

Herbicidal Screening Logical Flow

Conclusion

This compound is a valuable and reactive intermediate with demonstrated utility in the synthesis of complex molecules. While its direct application as an agrochemical has not been extensively reported, its role as a precursor in the development of novel fungicides and potentially other pesticides is evident. The synthetic accessibility of this compound, coupled with the provided screening protocols, offers a solid foundation for researchers and scientists in the agrochemical industry to explore its potential in developing new and effective crop protection agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this versatile chemical building block.

References

Application Notes and Protocols: 3-Cyclopentylacrylonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclopentylacrylonitrile (B1342851) (CAS No. 591769-05-0) is an α,β-unsaturated nitrile that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its unique molecular structure, featuring a reactive acrylonitrile (B1666552) moiety and a lipophilic cyclopentyl group, makes it an important intermediate in the production of a wide range of high-value chemicals.[3] This compound is particularly significant in the pharmaceutical industry as a key precursor for the synthesis of targeted therapies, most notably Janus kinase (JAK) inhibitors like Ruxolitinib.[1][2][3][4][5][6] Its utility also extends to the agrochemical, material science, and fragrance industries.[3][7]

These application notes provide an overview of the key reactions, experimental protocols, and synthetic utility of this compound for researchers, scientists, and professionals in drug development.

Key Applications and Synthetic Utility

The reactivity of this compound is primarily defined by its electron-deficient carbon-carbon double bond and its nitrile functional group. This allows it to participate in a variety of chemical transformations.

  • Pharmaceutical Synthesis : This is the most prominent application of this compound. It is a critical intermediate in the synthesis of Ruxolitinib, a JAK1/JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.[1][2][6] The cyclopentyl group is integral to the drug's ability to achieve high target selectivity and metabolic stability.[1] It is also used in the preparation of intermediates for other kinase inhibitors, such as Trasitinib phosphate.[4][8]

  • Agrochemical Development : The reactive nature of the acrylonitrile group makes it a valuable precursor for various crop protection agents, contributing to the development of new and more effective agricultural chemicals.[3][7]

  • Michael Addition Reactions : this compound acts as an excellent Michael acceptor.[4] It readily reacts with a wide range of nucleophiles, such as stabilized carbanions (e.g., from malonates or cyanoacetates) and organometallic reagents, at the β-carbon position.[1][4] This 1,4-conjugate addition is a cornerstone of its utility, enabling the formation of complex carbon skeletons.

  • Material Science and Polymers : It serves as a precursor for creating specialty polymers.[2] The ability of the nitrile and alkene groups to undergo polymerization allows for the development of materials with tailored properties for applications in electronics, coatings, and other advanced materials.[3][4]

Core Chemical Reactions

This compound's structure allows it to undergo several fundamental organic reactions:

  • Horner-Wadsworth-Emmons (HWE) Reaction : This is the most efficient and widely used method for synthesizing this compound itself.[5] The reaction involves the condensation of cyclopentanecarbaldehyde (B151901) with a phosphonate (B1237965) ylide, typically derived from diethyl cyanomethylphosphonate.[4][5]

  • Michael Addition : As a Michael acceptor, it undergoes conjugate addition with various nucleophiles. The electron-withdrawing nitrile group activates the double bond for nucleophilic attack at the β-position.[4]

  • Nitrile Group Transformations : The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[1][4] It can also react with Grignard reagents to yield ketones after hydrolysis.[1][4]

  • Alkene Group Reactions : The double bond can be hydrogenated to produce the corresponding saturated nitrile or participate in electrophilic addition reactions with halogens or hydrogen halides.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a common and high-yielding method for preparing this compound from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[5][8][9]

Reaction Scheme: Cyclopentanecarbaldehyde + Diethyl cyanomethylphosphonate → (E/Z)-3-Cyclopentylacrylonitrile

Materials:

  • Diethyl cyanomethylphosphonate (1.1 eq)

  • Potassium tert-butoxide (1.0 M solution in THF, 1.05 eq)

  • Cyclopentanecarbaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C (ice bath), slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[8][9]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Re-cool the mixture to 0 °C.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.[8][9]

  • Remove the ice bath and stir the reaction mixture at ambient temperature for approximately 64 hours.[8][9]

  • Upon completion, partition the mixture between diethyl ether and water.

  • Extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.[8]

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Filter the solution and concentrate under reduced pressure to yield the product as a mixture of (2E)- and (2Z)-isomers.[8]

Data Presentation: Synthesis of this compound

ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonatePotassium tert-butoxideTHF0 to 206489[8][9]
Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonate(Not specified)(Not specified)(Not specified)(Not specified)89 - 95[4]
Protocol 2: Michael Addition to this compound

This protocol provides a general methodology for the conjugate addition of a nucleophile to this compound, a key step in the synthesis of JAK inhibitor intermediates.[1]

Reaction Scheme: this compound + Nucleophile → γ-Substituted Cyclopentylpropanenitrile

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Benzyl cyanide, Diethyl malonate) (1.0 - 1.2 eq)

  • Base (e.g., Potassium hydroxide, DBU, Mn-1 catalyst)

  • Solvent (e.g., Ethanol, THF, Acetonitrile)

Procedure:

  • Dissolve this compound and the nucleophile in the chosen solvent in a reaction flask.

  • Add the base or catalyst to the mixture. The choice of base and solvent is critical and depends on the specific nucleophile used. For example, DBU in acetonitrile (B52724) is used for additions involving pyrazolo[3,4-d]pyrimidine derivatives in Ruxolitinib synthesis.[1]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Perform a standard aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product using column chromatography to obtain the desired adduct.

Data Presentation: Michael Addition Reactions

NucleophileCatalyst/BaseSolventProduct TypeYield (%)Reference
Benzyl cyanideMn-1 (0.5 mol%)THFγ-Cyano adduct99[1]
Diethyl malonateKOHEthanolCyclopentyl malononitrile83[1]
Pyrazolo[3,4-d]pyrimidineDBUAcetonitrileRuxolitinib intermediate(Not specified)[1]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_product Final Product start1 Cyclopentanecarbaldehyde reaction Horner-Wadsworth-Emmons Reaction Base: Potassium tert-butoxide Solvent: THF Temp: 0-20°C start1->reaction start2 Diethyl cyanomethylphosphonate start2->reaction workup Aqueous Workup (Ether/Water Partition) Extraction Drying & Concentration reaction->workup 64 hours product This compound (E/Z Mixture) workup->product Yield: 89-95%

Caption: Experimental workflow for the synthesis of this compound.

G reactant1 This compound (Michael Acceptor) intermediate Resonance-Stabilized Enolate Intermediate reactant1->intermediate reactant2 Nucleophile (Nu⁻) reactant2->intermediate 1,4-Addition product Conjugate Addition Product intermediate->product proton_source Proton Source (H⁺) proton_source->product Protonation

Caption: Generalized mechanism of a Michael addition reaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK (Janus Kinase) receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes gene Gene Transcription p_stat->gene Promotes ruxolitinib Ruxolitinib (JAK Inhibitor) ruxolitinib->jak Inhibits

Caption: Simplified signaling pathway of a JAK inhibitor like Ruxolitinib.

References

Application Note: Analytical Strategies for Monitoring the Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclopentylacrylonitrile (B1342851) is a critical chemical intermediate, notably utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2] The efficient production of high-purity this compound is paramount. The most common and effective synthesis route is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the condensation of cyclopentanecarbaldehyde (B151901) with a phosphonate (B1237965) ester carbanion.[1][3]

Precise monitoring of this reaction is essential to optimize yield, control isomer formation ((2E)- and (2Z)-isomers), and ensure reaction completion.[1] This application note provides detailed protocols for monitoring the progress of the this compound synthesis using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.

Reaction Background: Horner-Wadsworth-Emmons Synthesis

The synthesis proceeds by reacting cyclopentanecarbaldehyde with the carbanion generated from diethyl cyanomethylphosphonate in the presence of a strong base, such as potassium tert-butoxide, typically in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[1][4] The reaction yields a mixture of (E)- and (Z)-isomers of this compound.[3]

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product R1 Cyclopentanecarbaldehyde P2 Nucleophilic Addition to Aldehyde R1->P2 R2 Diethyl Cyanomethylphosphonate P1 Deprotonation of Phosphonate R2->P1 Base Potassium tert-Butoxide (Base) Base->P1 Initiates P1->P2 P3 Oxaphosphetane Intermediate Formation P2->P3 P4 Elimination P3->P4 Prod This compound ((E)- and (Z)-isomers) P4->Prod

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.

Selection of Analytical Method

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative versus quantitative data, reaction speed, and available equipment.[5]

G Start Start: Monitor Reaction Q_Data Data Type Needed? Start->Q_Data Qual Qualitative / Semi-Quantitative Q_Data->Qual Qualitative Quant Quantitative Q_Data->Quant Quantitative Q_RealTime Real-Time Data Needed? Q_Quant Need High Accuracy Quantitative Data? Q_RealTime->Q_Quant No FTIR In-situ FTIR (Real-time, Semi-Quantitative) Q_RealTime->FTIR Yes GCMS GC-MS (Separation & Identification) Q_Quant->GCMS HPLC HPLC-UV (Robust Quantification) Q_Quant->HPLC qNMR qNMR (Absolute Quantification, No Calibration) Q_Quant->qNMR Highest Accuracy TLC TLC (Fast, Qualitative) Qual->TLC Quant->Q_RealTime

Caption: Decision flowchart for selecting an appropriate analytical monitoring method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of the reaction mixture based on their differential partitioning between a stationary phase (column) and a liquid mobile phase.[6] It is a robust method for quantifying the consumption of reactants and the formation of products over time.[7]

Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 1 mL of mobile phase containing a small amount of a weak acid (e.g., 0.1% acetic acid) to neutralize the base.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: HPLC with UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7]

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile (ACN) and Water. A typical starting point is 70:30 (v/v) ACN:Water.[5]

    • Flow Rate: 1.0 mL/min.[2][7]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 10 µL.[8]

    • Detection: UV at 220 nm (where the nitrile and conjugated system absorb).

  • Data Analysis:

    • Identify peaks corresponding to cyclopentanecarbaldehyde, this compound (E and Z isomers may co-elute or separate slightly), and any major byproducts by running standards.

    • Calculate the percent conversion by monitoring the decrease in the reactant peak area and the increase in the product peak area relative to an internal standard or using an area percent normalization method.

Table 1: Typical HPLC Retention Data

Compound Expected Retention Time (min) Notes
Cyclopentanecarbaldehyde ~2.5 More polar, elutes earlier.
This compound ~4.0 - 5.5 Less polar, elutes later. (E) and (Z) isomers might show slight separation.

| Diethyl Cyanomethylphosphonate | ~2.8 | Reactant. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase, and MS provides mass information for identification and confirmation.[9] It is highly effective for identifying products and byproducts. The starting aldehyde is volatile, making GC a suitable technique.[10]

Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) and quench as described for HPLC.

    • Perform a liquid-liquid extraction by adding 1 mL of the quenched sample to a vial containing 1 mL of a water-immiscible solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and 1 mL of water.[11]

    • Vortex, allow layers to separate, and transfer the organic layer to a GC vial containing a small amount of anhydrous sodium sulfate.

  • Instrumentation & Conditions:

    • System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: Non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9][12]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.[9]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[9]

    • Scan Mode: Full scan (e.g., m/z 40-350) for identification.

  • Data Analysis:

    • Monitor the disappearance of the cyclopentanecarbaldehyde peak and the appearance of the this compound peak(s).

    • Confirm the identity of peaks by comparing their mass spectra with a library or known standards. The product will show a molecular ion peak (M+) at m/z 121.18.

Table 2: Typical GC-MS Data

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
Cyclopentanecarbaldehyde ~4.5 98 (M+), 69, 41

| this compound | ~7.0 | 121 (M+), 94, 80, 67 |

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR provides highly accurate and precise quantification without the need for compound-specific calibration curves, as the signal integral is directly proportional to the number of nuclei.[1][4] It allows for the simultaneous quantification of multiple components in the reaction mixture.[3]

Protocol:

  • Sample Preparation:

    • Accurately weigh a certified internal standard (IS) of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube.

    • Withdraw an aliquot from the reaction (e.g., 100 µL), quench it, and remove the solvent under reduced pressure.

    • Accurately weigh the crude residue and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃) in the NMR tube containing the internal standard.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Key Parameters: Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the protons being integrated (typically d1 ≥ 30s) to allow for full relaxation of all nuclei.

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak for the reactant (aldehyde proton), the product (olefinic protons), and the internal standard.

    • Calculate the concentration and percent conversion using the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.

Table 3: Characteristic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Compound/Isomer Proton Chemical Shift (δ, ppm)
Cyclopentanecarbaldehyde Aldehyde (-CHO) ~9.7
This compound (trans) Olefinic 6.69, 5.29
This compound (cis) Olefinic 6.37, 5.20

| Internal Standard (e.g., Maleic Acid) | Olefinic | ~6.3 |

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: In-situ FTIR (e.g., ReactIR) monitors the reaction in real-time by inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.[13][14] It tracks changes in the concentration of functional groups, providing continuous kinetic data without sampling.[15]

Protocol:

  • Setup:

    • Insert the ATR-FTIR probe into the reaction flask before adding reagents.

    • Collect a background spectrum of the solvent (THF) at the reaction temperature.

  • Data Acquisition:

    • Begin spectral acquisition (e.g., one spectrum every minute) just before initiating the reaction.

    • Continue collecting data throughout the entire reaction period.

  • Data Analysis:

    • Monitor the reaction progress by tracking the absorbance of key vibrational bands over time.

    • Plot the absorbance intensity of these peaks versus time to generate kinetic profiles. The disappearance of the aldehyde C=O stretch indicates reactant consumption, while the appearance of the C≡N and C=C stretches indicates product formation.

Table 4: Key FTIR Vibrational Frequencies

Functional Group Compound Wavenumber (cm⁻¹) Trend During Reaction
C=O Stretch Cyclopentanecarbaldehyde ~1725 Decrease
C≡N Stretch This compound ~2220 Increase

| C=C Stretch (alkene) | this compound | ~1640 | Increase |

General Analytical Workflow

The overall process, from reaction sampling to data analysis, follows a structured workflow.

G cluster_sampling Step 1: Sampling cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Instrumental Analysis cluster_data Step 4: Data Interpretation S1 Withdraw Aliquot from Reaction Vessel S2 Immediately Quench Reaction (e.g., with acidic solvent) S1->S2 P_HPLC Dilute & Filter for HPLC S2->P_HPLC P_GCMS Liquid-Liquid Extraction for GC-MS S2->P_GCMS P_NMR Solvent Evaporation & Redissolve in CDCl3 with Internal Standard S2->P_NMR A_HPLC HPLC-UV Analysis P_HPLC->A_HPLC A_GCMS GC-MS Analysis P_GCMS->A_GCMS A_NMR qNMR Analysis P_NMR->A_NMR D_HPLC Peak Area vs. Time A_HPLC->D_HPLC D_GCMS Peak Area & Mass Spectra A_GCMS->D_GCMS D_NMR Integral Ratios A_NMR->D_NMR Result Determine % Conversion & Purity D_HPLC->Result D_GCMS->Result D_NMR->Result

Caption: General workflow for offline monitoring of this compound synthesis.

Conclusion

The successful synthesis of this compound relies on careful control of reaction parameters. The analytical methods outlined in this note—HPLC, GC-MS, qNMR, and in-situ FTIR—provide a comprehensive toolkit for researchers to monitor reaction progress effectively. HPLC and GC-MS offer robust separation and quantification, qNMR provides highly accurate, calibration-free analysis, and in-situ FTIR delivers invaluable real-time kinetic data. The selection of the optimal method will depend on the specific goals of the analysis, ensuring efficient process development and the production of high-quality material for pharmaceutical applications.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a cyclopentyl group attached to an acrylonitrile (B1666552) moiety, makes it a valuable building block in the synthesis of complex organic molecules.[2][3] Notably, it serves as a critical precursor in the manufacturing of active pharmaceutical ingredients (APIs) such as Ruxolitinib, a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[2][3][4][5][6] The demand for high-purity this compound necessitates robust and scalable synthesis methods suitable for industrial production.[1][5]

This document provides detailed application notes and protocols for the scalable synthesis of this compound, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored for its efficiency, reliability, and control over isomer formation.[4] The protocols outlined below are intended to guide researchers, scientists, and drug development professionals in the safe and efficient production of this important intermediate.

Scalable Synthesis Method: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly efficient method for the synthesis of alkenes. In the context of this compound production, it involves the reaction of a stabilized phosphonate (B1237965) ylide (generated from diethyl cyanomethylphosphonate) with cyclopentanecarbaldehyde (B151901).[3][4] This olefination reaction offers high yields and good stereoselectivity, making it amenable to large-scale industrial applications.[3]

Reaction Scheme:
  • Step 1: Ylide Formation: Diethyl cyanomethylphosphonate is deprotonated by a strong base, such as potassium tert-butoxide, to form a reactive phosphonate carbanion (ylide).[3][4]

  • Step 2: Nucleophilic Attack: The phosphonate ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanecarbaldehyde.

  • Step 3: Elimination: The resulting intermediate undergoes elimination of a phosphate (B84403) ester to form the desired alkene, this compound, as a mixture of (E) and (Z) isomers.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the scalable synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

ParameterValueReference
Reactants
Cyclopentanecarbaldehyde22.0 g (0.224 mol)[7]
Diethyl cyanomethylphosphonate39.9 mL (0.246 mol)[7]
Potassium tert-butoxide (1.0 M in THF)235 mL (0.235 mol)[7]
Solvent Tetrahydrofuran (THF)[7]
Reaction Conditions
Temperature0 °C to ambient temperature[7]
Reaction Time64 hours[7]
Product
Product NameThis compound[7]
Molecular FormulaC₈H₁₁N[7]
Molecular Weight121.18 g/mol [7]
Yield24.4 g (89%)[7]
PurityMixture of (2E)- and (2Z)-isomers[7]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound based on the Horner-Wadsworth-Emmons reaction.

Materials and Reagents:
  • Cyclopentanecarbaldehyde (CAS: 872-53-7)

  • Diethyl cyanomethylphosphonate (CAS: 2537-48-6)

  • Potassium tert-butoxide, 1.0 M solution in THF (CAS: 865-47-4)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a 1.0 M solution of potassium tert-butoxide in THF (235 mL). Cool the flask to 0 °C using an ice bath.[7]

  • Ylide Formation: Slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) to the cooled potassium tert-butoxide solution dropwise via the addition funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[7]

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C using an ice bath. Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) to the reaction mixture dropwise.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir the reaction mixture continuously for 64 hours.[7]

  • Work-up and Extraction: Upon completion of the reaction, transfer the mixture to a separatory funnel. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.[6][7]

  • Purification: Combine all the organic extracts and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate.[6][7]

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The resulting product is a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (24.4 g, 89% yield) and can be used in subsequent steps without further purification.[7]

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Cool Potassium tert-butoxide in THF to 0 °C start->setup ylide Ylide Formation: Add Diethyl cyanomethylphosphonate solution dropwise setup->ylide warm1 Warm to Room Temperature ylide->warm1 cool Cool back to 0 °C warm1->cool aldehyde Aldehyde Addition: Add Cyclopentanecarbaldehyde solution dropwise cool->aldehyde react Reaction: Stir at ambient temperature for 64 hours aldehyde->react workup Work-up: Partition between ether and water react->workup extract Extraction: Extract aqueous layer with ether and ethyl acetate workup->extract wash Wash: Combine organic layers and wash with brine extract->wash dry Drying: Dry over anhydrous sodium sulfate wash->dry concentrate Concentration: Filter and concentrate under reduced pressure dry->concentrate product Product: This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship cluster_reactants Reactants cluster_process Core Process cluster_purification Purification cyclopentanecarbaldehyde Cyclopentanecarbaldehyde nucleophilic_attack Nucleophilic Attack cyclopentanecarbaldehyde->nucleophilic_attack phosphonate Diethyl cyanomethylphosphonate ylide_formation Ylide Formation phosphonate->ylide_formation base Potassium tert-butoxide base->ylide_formation ylide_formation->nucleophilic_attack elimination Elimination nucleophilic_attack->elimination extraction Extraction elimination->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration product Final Product: This compound concentration->product

Caption: Logical relationship of key steps in the synthesis and purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopentylacrylonitrile. The information is designed to help improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the HWE synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting and improving your reaction yield.

  • Incomplete Deprotonation of the Phosphonate (B1237965): The first step of the HWE reaction is the deprotonation of the phosphonate ester to form a stabilized carbanion.[1] If this step is inefficient, the overall yield will be compromised.

    • Troubleshooting:

      • Base Selection: Ensure the base you are using is strong enough to deprotonate the cyanomethylphosphonate. Potassium tert-butoxide is a commonly used strong base for this purpose.[2] For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (DBU/LiCl) may be more suitable.[3]

      • Base Quality: Use a fresh, high-quality base. Bases can degrade over time, especially if not stored under anhydrous conditions.

      • Reaction Time: Allow sufficient time for the deprotonation to complete before adding the aldehyde.

  • Presence of Water: Moisture can significantly reduce the yield by reacting with the strong base and the phosphonate carbanion.

    • Troubleshooting:

      • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials are dry.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the reaction.

  • Suboptimal Reaction Temperature: Temperature can influence the reaction rate and the stability of the intermediates.

    • Troubleshooting:

      • Deprotonation Temperature: The initial deprotonation is often carried out at 0°C to control the exothermic reaction.[4]

      • Reaction Temperature: After the addition of cyclopentanecarbaldehyde (B151901), the reaction is typically allowed to warm to room temperature.[4] Running the reaction at too low a temperature may lead to incomplete conversion, while excessively high temperatures can promote side reactions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Aldol Condensation: The aldehyde starting material can undergo self-condensation in the presence of a strong base. Adding the aldehyde slowly to the reaction mixture can help to minimize this side reaction.

      • Isomerization: The product, this compound, can exist as a mixture of (2E) and (2Z) isomers.[2] While this may not directly impact the total yield, the ratio of isomers can be important for subsequent steps. The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[5]

Q2: I am observing a mixture of (2E) and (2Z) isomers in my final product. How can I control the stereoselectivity of the Horner-Wadsworth-Emmons reaction?

A2: The stereoselectivity of the HWE reaction is influenced by several factors, and controlling these can help to favor the formation of the desired isomer. The HWE reaction typically favors the formation of the (E)-alkene.[5]

  • Choice of Base and Cation: The nature of the base and its counter-ion can significantly impact the E/Z ratio.

    • Sodium-based strong bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) often favor the formation of the (E)-isomer.[6]

    • Potassium-based bases like potassium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS), especially in the presence of a crown ether like 18-crown-6 (B118740) (the Still-Gennari modification), can favor the formation of the (Z)-isomer.[7][8]

    • Lithium salts (e.g., LiCl) in combination with a weak base like DBU (Masamune-Roush conditions) can also promote the formation of the (E)-isomer, particularly with base-sensitive substrates.[3][9]

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-isomer due to equilibration of the intermediates.[9]

  • Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester can influence the stereochemical outcome. While not directly applicable to the synthesis of this compound where diethyl cyanomethylphosphonate is standard, this is a key consideration in other HWE reactions.

Q3: How can I effectively purify the final this compound product?

A3: A key advantage of the HWE reaction is the ease of purification.

  • Aqueous Work-up: The dialkylphosphate byproduct is water-soluble and can be removed by an aqueous work-up.[5][10] The reaction mixture is typically partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water.[4] The organic layer containing the product is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[4]

  • Column Chromatography: If further purification is required to separate the (E) and (Z) isomers or to remove other organic impurities, flash column chromatography is a suitable method.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Selectivity of the Horner-Wadsworth-Emmons Reaction

ParameterConditionExpected OutcomeRationale
Base Strong, non-coordinating (e.g., KHMDS with 18-crown-6)Increased (Z)-isomer formationFavors kinetic control (Still-Gennari conditions).[7][8]
Strong, coordinating (e.g., NaH, LHMDS)Increased (E)-isomer formationFavors thermodynamic control.[6]
Weak (e.g., DBU with LiCl)Increased (E)-isomer formation, suitable for sensitive substratesMasamune-Roush conditions promote (E)-selectivity.[3][9]
Temperature Low Temperature (-78 °C)May favor the kinetic (Z)-productReduces the rate of equilibration of intermediates.[9]
Room Temperature or higherFavors the thermodynamic (E)-productAllows for equilibration to the more stable intermediate.[9]
Solvent Aprotic (e.g., THF, DME)Standard for HWE reactionsSolvates the intermediates without interfering with the reaction.[10]
Water Presence of waterDecreased yieldReacts with the strong base and the phosphonate carbanion.

Experimental Protocols

Detailed Methodology for the Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Cool the mixture back down to 0 °C.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture.[4]

  • Remove the ice bath and stir the reaction mixture at room temperature for 64 hours.[4]

  • Upon completion, partition the reaction mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer three times with diethyl ether and then twice with ethyl acetate.[4]

  • Combine all the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of (2E) and (2Z) isomers.[4] The reported yield for this procedure is approximately 89%.[4]

Visualizations

HWE_Synthesis reagent1 Diethyl cyanomethylphosphonate step1 Deprotonation reagent1->step1 reagent2 Cyclopentanecarbaldehyde step2 Nucleophilic addition reagent2->step2 base Potassium tert-butoxide base->step1 solvent THF solvent->step1 product This compound ((E/Z)-mixture) byproduct Potassium diethyl phosphate (water-soluble) intermediate intermediate step1->intermediate Phosphonate carbanion intermediate->step2 oxaphosphetane oxaphosphetane step2->oxaphosphetane Oxaphosphetane intermediate step3 Elimination oxaphosphetane->step3 step3->product step3->byproduct

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_water Presence of Water? check_deprotonation->check_water No solution_base Use stronger/fresher base Increase deprotonation time check_deprotonation->solution_base Yes check_temp Suboptimal Temperature? check_water->check_temp No solution_water Use anhydrous reagents/solvents Run under inert atmosphere check_water->solution_water Yes check_side_reactions Side Reactions? check_temp->check_side_reactions No solution_temp Optimize reaction temperature (0°C for deprotonation, RT for reaction) check_temp->solution_temp Yes solution_side_reactions Slow addition of aldehyde check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_base->end solution_water->end solution_temp->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in HWE synthesis.

References

Technical Support Center: Optimizing Horner-Wadsworth-Emmons Conditions for 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of 3-Cyclopentylacrylonitrile. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and E/Z isomer ratio for the synthesis of this compound using standard Horner-Wadsworth-Emmons conditions?

A1: A common protocol for the synthesis of this compound involves the reaction of cyclopentanecarbaldehyde (B151901) with diethyl cyanomethylphosphonate using potassium tert-butoxide as a base in tetrahydrofuran (B95107) (THF).[1] This method has been reported to produce a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile in high yield, around 89%.[1] While the exact E/Z ratio can vary, the (E)-isomer is typically the major product under thermodynamic control due to the lower steric hindrance between the cyclopentyl group and the nitrile.

Q2: How can I influence the E/Z selectivity of the reaction to favor one isomer?

A2: The E/Z selectivity of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction conditions.[2][3]

  • To favor the (E)-isomer (thermodynamic product):

    • Use of alkali metal bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or DME generally favors the more stable E-alkene.[4][5]

    • The addition of lithium salts, such as LiCl, with a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), known as Masamune-Roush conditions, can also enhance E-selectivity.[3][4][6]

  • To favor the (Z)-isomer (kinetic product):

    • The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures (e.g., -78 °C), is the most effective method for obtaining the Z-isomer.[2][4]

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions in the HWE synthesis of α,β-unsaturated nitriles include:

  • Aldol condensation of the aldehyde: This can occur if the aldehyde has α-protons and is sensitive to the basic conditions. Using milder bases or the Masamune-Roush conditions (LiCl/DBU) can mitigate this.[4]

  • Michael addition: The product, this compound, is a Michael acceptor and could potentially react with the phosphonate (B1237965) carbanion. This is generally less of a concern under standard conditions where the olefination is faster.

  • Reaction with residual water: The phosphonate carbanion is strongly basic and will be quenched by water. Ensuring anhydrous reaction conditions is crucial for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting materials (cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate) and the product (this compound) will have different Rf values. The disappearance of the aldehyde spot is a good indicator of reaction completion. The E and Z isomers of the product may or may not be distinguishable by TLC, depending on the solvent system used.

Q5: What is the best method for purifying the final product?

A5: The dialkylphosphate byproduct of the HWE reaction is typically water-soluble and can be removed by an aqueous workup.[4] The crude product, which is a mixture of E and Z isomers, can be purified by flash column chromatography on silica (B1680970) gel.[1] If separation of the E and Z isomers is required, it can often be achieved by careful column chromatography, though it can be challenging.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient base.- Use fresh, high-purity base. - Ensure the correct stoichiometry of the base is used (typically a slight excess relative to the phosphonate).
2. Presence of water in the reaction.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Degradation of the phosphonate reagent.- Use a fresh bottle of diethyl cyanomethylphosphonate or purify it before use.
4. Low reaction temperature leading to slow reaction.- Allow the reaction to warm to room temperature and stir for a longer duration.
Poor E/Z Selectivity 1. Suboptimal choice of base and solvent.- For higher E-selectivity , consider using NaH in THF or the LiCl/DBU system.[4][6] - For higher Z-selectivity , employ Still-Gennari conditions (KHMDS, 18-crown-6, and a modified phosphonate at -78 °C).[2][4]
2. Reaction temperature is too high or too low.- For E-selectivity, higher temperatures can sometimes be beneficial. - For Z-selectivity under kinetic control, maintaining a low temperature is critical.
Formation of Side Products 1. Aldehyde self-condensation.- Use milder reaction conditions, such as the Masamune-Roush protocol (LiCl/DBU).[4]
2. Michael addition of the phosphonate to the product.- Ensure the aldehyde is consumed before significant side reactions can occur by monitoring the reaction closely.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
2. Co-elution of E and Z isomers during chromatography.- Use a less polar solvent system and a longer column for better separation. - Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Baseline Protocol for the Synthesis of this compound

This protocol is adapted from a reported synthesis and typically yields a mixture of (E)- and (Z)-3-Cyclopentylacrylonitrile.[1][7]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Re-cool the mixture to 0 °C.

  • Add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the cooling bath and allow the reaction to warm to ambient temperature and stir for 64 hours.

  • Partition the mixture between diethyl ether and water.

  • Extract the aqueous layer with three portions of diethyl ether, followed by two portions of ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

Expected Outcome:

  • Yield: ~89%[1]

  • Product: A mixture of (E) and (Z) isomers.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield and E/Z selectivity of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles from aliphatic aldehydes. These are based on general trends and may require optimization for the specific case of this compound.

Table 1: Effect of Base on Yield and E/Z Selectivity

Base Solvent Temperature (°C) Typical Yield (%) Typical E/Z Ratio Notes
t-BuOKTHF0 to RT85-95E-favoredStandard conditions, good yield.[1]
NaHTHF0 to RT80-90Highly E-selectiveStrong base, often gives high E-selectivity.
LiCl/DBUAcetonitrileRT75-85Highly E-selectiveMasamune-Roush conditions, good for base-sensitive substrates.[4][6]
KHMDS/18-crown-6THF-7860-75Highly Z-selectiveStill-Gennari conditions for Z-isomer synthesis.[2][4]

Table 2: Effect of Solvent on E/Z Selectivity with NaH as Base

Solvent Temperature (°C) Typical E/Z Ratio Notes
THF0 to RTHighly E-selectiveCommon aprotic solvent for HWE reactions.
DME0 to RTHighly E-selectiveSimilar to THF.
TolueneRT to refluxVery Highly E-selectiveNon-polar aprotic solvent, can further enhance E-selectivity.
DMF0 to RTE-favoredPolar aprotic solvent, may sometimes lead to lower selectivity.

Visualizations

Experimental Workflow for HWE Synthesis

experimental_workflow start Start reagents Mix Diethyl cyanomethylphosphonate and Base in THF start->reagents aldehyde Add Cyclopentanecarbaldehyde reagents->aldehyde reaction Stir at RT aldehyde->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography drying->purification product This compound purification->product

Caption: A generalized experimental workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Base, Phosphonate, Aldehyde) start->check_reagents check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_temp Review Reaction Temperature and Time start->check_temp reagent_issue Use Fresh/Purified Reagents check_reagents->reagent_issue water_issue Ensure Dry Solvents and Inert Atmosphere check_conditions->water_issue temp_issue Optimize Temperature and/or Reaction Time check_temp->temp_issue end Improved Yield reagent_issue->end Re-run Experiment water_issue->end Re-run Experiment temp_issue->end Re-run Experiment

Caption: A logical flowchart for troubleshooting low yield in the HWE reaction.

References

Minimizing byproduct formation in 3-Cyclopentylacrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Cyclopentylacrylonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Horner-Wadsworth-Emmons (HWE) reaction.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of this compound can be attributed to several factors. The primary synthesis route, the Horner-Wadsworth-Emmons (HWE) reaction, involves the condensation of cyclopentanecarbaldehyde (B151901) with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base.[1] To troubleshoot a low yield, consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. One documented protocol specifies a reaction time of 64 hours at ambient temperature.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Reagent Quality: The purity of your starting materials is crucial. Impurities in cyclopentanecarbaldehyde or diethyl cyanomethylphosphonate can lead to side reactions and a lower yield of the desired product. Ensure you are using high-purity reagents.

  • Base Activity: The strength and activity of the base are critical for the deprotonation of the phosphonate (B1237965) ester to form the reactive carbanion.[1] Potassium tert-butoxide is a commonly used strong base for this reaction.[1] Ensure that the base has not been deactivated by exposure to moisture or air. Using freshly opened or properly stored base is recommended.

  • Temperature Control: The initial deprotonation of the phosphonate is often carried out at 0°C, followed by the addition of the aldehyde at the same temperature. Allowing the reaction to warm to room temperature is then typical.[2] Precise temperature control is important to minimize side reactions.

  • Workup and Extraction: An inefficient extraction process can lead to loss of product. The product is typically extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[2] Performing multiple extractions will ensure maximum recovery of the product.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Reagents Verify Reagent Purity Check_Completion->Check_Reagents If incomplete, extend time Check_Base Assess Base Activity Check_Reagents->Check_Base If pure, proceed Check_Temp Review Temperature Control Check_Base->Check_Temp If active, proceed Check_Workup Optimize Workup/Extraction Check_Temp->Check_Workup If controlled, proceed Solution Improved Yield Check_Workup->Solution If optimized, yield improves Problem Problem Step Troubleshooting Step Outcome Desired Outcome

Caption: Troubleshooting workflow for low product yield.

Issue 2: High Proportion of the Undesired (Z)-Isomer

Question: My synthesis is producing a high percentage of the (Z)-isomer of this compound, but I need to maximize the (E)-isomer. How can I control the stereoselectivity of the reaction?

Answer:

The Horner-Wadsworth-Emmons reaction is known to predominantly form the (E)-alkene, which is the more thermodynamically stable isomer.[1] However, the ratio of (E) to (Z) isomers can be influenced by the reaction conditions.

  • Reaction Conditions: The stereoselectivity of the HWE reaction is sensitive to the base, solvent, and temperature. For stabilized phosphonate ylides, such as the one derived from diethyl cyanomethylphosphonate, the reaction is generally under thermodynamic control, favoring the (E)-isomer.

  • Equilibration: To maximize the formation of the (E)-isomer, ensure that the reaction conditions allow for the equilibration of the intermediates. This can often be achieved by using a less reactive base or by adjusting the reaction temperature.

Strategies to Increase (E)-Isomer Selectivity

ParameterRecommendationRationale
Base Use a sodium-based base like sodium hydride (NaH) or sodium ethoxide (NaOEt) instead of potassium tert-butoxide.Sodium ions are less effective at coordinating with the intermediate betaine, which can allow for better equilibration towards the more stable anti-betaine, leading to the (E)-alkene.
Temperature Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) after the initial addition can promote equilibration.Higher temperatures provide the energy needed to overcome the activation barrier for the retro-addition of the betaine, allowing for equilibration to the thermodynamically favored (E)-product.
Solvent Aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are generally suitable.These solvents effectively solvate the metal cation without interfering with the reaction intermediates.

Issue 3: Presence of a High Molecular Weight Byproduct

Question: I am observing a significant amount of a high molecular weight byproduct in my reaction mixture, which is difficult to separate from the desired product. What could this byproduct be and how can I prevent its formation?

Answer:

A common high molecular weight byproduct in reactions involving aldehydes under basic conditions is the product of self-condensation, also known as an aldol (B89426) condensation product. In the synthesis of this compound, cyclopentanecarbaldehyde can react with itself to form an α,β-unsaturated aldehyde dimer.

  • Aldol Condensation: Under basic conditions, an enolate can be formed from cyclopentanecarbaldehyde, which can then act as a nucleophile and attack another molecule of the aldehyde. Subsequent dehydration leads to the aldol condensation product.[3]

Minimizing Aldol Condensation

ParameterRecommendationRationale
Order of Addition Add the cyclopentanecarbaldehyde slowly to the pre-formed phosphonate ylide solution.This ensures that the concentration of the aldehyde is always low relative to the ylide, favoring the desired HWE reaction over the self-condensation of the aldehyde.
Temperature Maintain a low temperature (e.g., 0°C) during the addition of the aldehyde.Lower temperatures can help to disfavor the aldol condensation reaction, which often has a higher activation energy than the HWE reaction.
Base Strength While a strong base is needed for the HWE reaction, using a slight excess should be avoided.A large excess of base can increase the rate of the competing aldol condensation.

Proposed Aldol Condensation Byproduct Formation

Aldol_Condensation Aldehyde1 Cyclopentanecarbaldehyde Enolate Enolate Aldehyde1->Enolate Deprotonation Base Base (e.g., K-OtBu) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde2 Cyclopentanecarbaldehyde Aldehyde2->Aldol_Adduct Aldol_Product Aldol Condensation Byproduct Aldol_Adduct->Aldol_Product Elimination of Water Dehydration Dehydration

Caption: Self-condensation of cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of cyclopentanecarbaldehyde with a cyanomethylphosphonate, typically diethyl cyanomethylphosphonate, in the presence of a strong base like potassium tert-butoxide.[1]

Q2: What are the main byproducts in the synthesis of this compound via the HWE reaction?

A2: The primary byproducts are:

  • (Z)-isomer of this compound: The HWE reaction typically produces a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the major product.[1]

  • Dialkylphosphate salt: This is a water-soluble byproduct derived from the phosphonate reagent (e.g., diethyl phosphate (B84403) if diethyl cyanomethylphosphonate is used).[4]

  • Aldol condensation product: Self-condensation of cyclopentanecarbaldehyde can occur under the basic reaction conditions to form a higher molecular weight byproduct.[3]

Q3: How can I purify this compound and remove the byproducts?

A3: Purification typically involves a multi-step process:

  • Aqueous Workup: The dialkylphosphate byproduct is highly water-soluble and can be removed by partitioning the reaction mixture between an organic solvent (like diethyl ether) and water.[4] Washing the organic layer with brine can further aid in the removal of water-soluble impurities.[2]

  • Chromatography: To separate the desired (E)-isomer from the (Z)-isomer and any other organic byproducts like the aldol condensation product, column chromatography is often employed. Techniques like flash chromatography on silica (B1680970) gel can be effective. For analytical and preparative separation of geometric isomers, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques.[5][6][7]

Q4: What analytical techniques are used to analyze the purity and isomer ratio of this compound?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the (E) and (Z) isomers. The coupling constants (J-values) between the vinylic protons are typically larger for the trans ((E)) isomer (around 12-18 Hz) compared to the cis ((Z)) isomer (around 6-12 Hz).[8]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for assessing the purity of the sample and identifying volatile byproducts. The E and Z isomers may have different retention times, allowing for their quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column, can effectively separate the (E) and (Z) isomers, allowing for accurate determination of the isomer ratio and overall purity.

Q5: Are there alternative synthesis routes for this compound, and what are their potential byproducts?

A5: Yes, other methods exist, though the HWE reaction is common.

  • Knoevenagel Condensation: This involves the reaction of cyclopentanecarbaldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a weak base. Potential byproducts include Michael addition products where another nucleophile adds to the α,β-unsaturated nitrile product.

  • Michael Addition: This method involves the reaction of a cyclopentyl nucleophile with acrylonitrile (B1666552). Side reactions can include polymerization of acrylonitrile or multiple additions.

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture, again maintaining the temperature at 0°C.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • Upon completion, partition the reaction mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer three times with diethyl ether and then twice with ethyl acetate.

  • Combine all the organic extracts and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

Workflow for HWE Synthesis and Purification

HWE_Workflow Start Start: Reagents Reaction Horner-Wadsworth-Emmons Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Crude_Product Crude Product (E/Z Mixture) Drying->Crude_Product Purification Chromatographic Purification (e.g., HPLC, SFC) Crude_Product->Purification Final_Product Pure (E)-3-Cyclopentylacrylonitrile Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Isomer Ratio (Hypothetical Data)

BaseTemperature (°C)(E)-Isomer (%)(Z)-Isomer (%)Aldol Byproduct (%)
Potassium tert-butoxide0 to RT85155
Potassium tert-butoxide4090108
Sodium Hydride0 to RT9283
Sodium Ethoxide0 to RT90104

Note: This table presents hypothetical data for illustrative purposes to guide optimization.

Table 2: 1H NMR Data for Distinguishing (E) and (Z) Isomers of this compound

Proton(E)-Isomer Chemical Shift (δ, ppm) & Coupling (J, Hz)(Z)-Isomer Chemical Shift (δ, ppm) & Coupling (J, Hz)
Vinylic H (α to CN)~5.3 (d, J ≈ 16)~5.2 (d, J ≈ 11)
Vinylic H (β to CN)~6.7 (dt, J ≈ 16, 7)~6.4 (dt, J ≈ 11, 8)

Note: Approximate chemical shifts and coupling constants based on typical values for α,β-unsaturated nitriles. The larger coupling constant for the (E)-isomer is characteristic of a trans relationship between the vinylic protons.

References

Technical Support Center: Purification of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Cyclopentylacrylonitrile from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the common impurities?

The most common method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of cyclopentanecarbaldehyde (B151901) with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base like potassium tert-butoxide.[1]

The primary impurity in the crude reaction mixture is the geometric isomer of the desired product. The HWE reaction typically produces a mixture of (E)- and (Z)-3-Cyclopentylacrylonitrile.[1][2] Other potential impurities include unreacted starting materials (cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate) and the phosphate (B84403) byproduct from the reaction.[3]

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A recommended starting solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). Based on related compounds, a 3:1 mixture of hexane to ethyl acetate can be a good starting point for developing the separation.[4] The E and Z isomers may have slightly different Rf values, allowing for a visual assessment of the separation.

Q3: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are column chromatography and vacuum distillation. The choice of method depends on the scale of the reaction and the desired purity.

Q4: How can I separate the (E)- and (Z)-isomers of this compound?

Separating the geometric isomers is the main challenge in purification.

  • Column Chromatography: Flash chromatography using silica (B1680970) gel is a common method. A solvent gradient of hexane and ethyl acetate can be employed to separate the isomers. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC can be used to achieve baseline separation of the isomers.

Q5: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the (E)- and (Z)-isomers based on the chemical shifts and coupling constants of the vinylic protons.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and identify any volatile impurities.

  • Melting Point: If the purified product is a solid, a sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause Solution
Poor separation of E/Z isomers Incorrect solvent system polarity.Optimize the eluent system. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[6]
Improperly packed column.Ensure the column is packed uniformly to avoid channeling.
Product elutes too quickly (high Rf) Eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute (low Rf) Eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent system.
Vacuum Distillation Purification
Problem Possible Cause Solution
Bumping or unstable boiling Uneven heating.Use a stirring hot plate with a magnetic stir bar or a rotary evaporator for smoother boiling.
Vacuum is too high for the temperature.Gradually decrease the pressure or slightly increase the bath temperature.
Poor separation of isomers Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product solidifies in the condenser The condenser is too cold.Use a condenser with a wider bore or circulate warmer water through it.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the isomers.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure (E)- and (Z)-isomers.

    • Combine the pure fractions of each isomer separately and remove the solvent under reduced pressure.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Plate Preparation:

    • Use silica gel coated TLC plates.

    • Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small amount of the crude reaction mixture and the purified fractions in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the samples on the baseline using a capillary tube.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 3:1 hexane:ethyl acetate).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The spots can also be visualized using an iodine chamber or a potassium permanganate (B83412) stain.

  • Rf Calculation:

    • Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Boiling Point (Predicted)209.0 ± 9.0 °C at 760 mmHg[2]
Density (Predicted)1.027 ± 0.06 g/cm³[2]
AppearanceColorless to light yellow liquid or solid[2]

Table 2: 1H NMR Chemical Shifts (400 MHz, CDCl3) for (E)- and (Z)-3-Cyclopentylacrylonitrile [2][5]

Proton(E)-isomer (trans) δ (ppm)(Z)-isomer (cis) δ (ppm)
Vinylic H (α to CN)5.29 (dd)5.20 (d)
Vinylic H (β to CN)6.69 (dd)6.37 (t)
Cyclopentyl CH2.64-2.52 (m)3.07-2.95 (m)
Cyclopentyl CH21.98-1.26 (m)1.98-1.26 (m)

Visualizations

Diagram 1: General Workflow for Purification of this compound

G Purification Workflow A Crude Reaction Mixture ((E/Z)-3-Cyclopentylacrylonitrile, starting materials, byproducts) B Aqueous Workup (Extraction with Ether/Water) A->B C Concentrated Crude Product B->C D Purification Method C->D E Column Chromatography D->E For high purity and isomer separation F Vacuum Distillation D->F For bulk purification G Pure (E)- and (Z)-Isomers (Separated Fractions) E->G F->G H Purity and Identity Analysis (NMR, GC-MS) G->H I Pure Product H->I

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Column Chromatography

G Column Chromatography Troubleshooting Start Analyze TLC of Crude Mixture GoodSep Good Separation on TLC? Start->GoodSep RunCol Run Column with Optimized Solvent System GoodSep->RunCol Yes NoSep Poor or No Separation GoodSep->NoSep No Pure Pure Product RunCol->Pure Streaking Streaking? NoSep->Streaking HighRf Rf too High? Streaking->HighRf No Dilute Dilute Sample Streaking->Dilute Yes LowRf Rf too Low? HighRf->LowRf No DecreasePolarity Decrease Solvent Polarity HighRf->DecreasePolarity Yes OptimizeSolvent Optimize Solvent System LowRf->OptimizeSolvent No IncreasePolarity Increase Solvent Polarity LowRf->IncreasePolarity Yes OptimizeSolvent->Start Dilute->Start DecreasePolarity->OptimizeSolvent IncreasePolarity->OptimizeSolvent

Caption: Troubleshooting decision tree for column chromatography.

References

Overcoming steric hindrance in reactions with 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyclopentylacrylonitrile. The bulky cyclopentyl group can introduce steric hindrance, impacting reaction outcomes. This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound?

A1: The primary challenge is steric hindrance from the cyclopentyl group, which can lead to lower reaction rates and yields, particularly in nucleophilic addition reactions.[1] It can also influence the stereochemical outcome of reactions.[2]

Q2: How can I overcome steric hindrance in reactions with this compound?

A2: Several strategies can be employed:

  • Catalyst Selection: Utilize catalysts that can activate the substrate or the nucleophile, such as Lewis acids or specific organocatalysts.[3][4] For Grignard reactions, the addition of a catalyst like copper(I) bromide can improve reaction rates for sterically hindered substrates.[5]

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. Higher temperatures can sometimes overcome activation energy barriers, but may also lead to side products.[6]

  • Reagent Choice: Use less sterically hindered nucleophiles or reagents where possible.

Q3: What are the typical reaction types for this compound?

A3: Common reactions include:

  • Michael Addition: The α,β-unsaturated nitrile acts as a Michael acceptor.[7]

  • Grignard Reaction: The nitrile group can react with organometallic reagents.[8]

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[9][10]

  • Reduction: The nitrile and/or the double bond can be reduced.[2]

  • Cycloaddition Reactions: The acrylonitrile (B1666552) moiety can act as a dipolarophile.[2]

Troubleshooting Guides

Michael Addition Reactions

Problem: Low or no yield of the Michael adduct.

Possible CauseSuggested Solution
Steric Hindrance The cyclopentyl group is hindering the approach of the nucleophile.[6]
* Use a Lewis Acid Catalyst: Lewis acids like ZnCl₂, TiCl₄, or BF₃ can activate the α,β-unsaturated nitrile, making the β-carbon more electrophilic.[3]
* Employ an Organocatalyst: A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective catalyst for Michael additions.[4]
Poor Nucleophile Generation The base used is not strong enough to deprotonate the Michael donor effectively.[6]
* Select a Stronger Base: Consider using a stronger, non-nucleophilic base to ensure complete formation of the nucleophile.
Suboptimal Solvent The solvent may not be appropriate for the reaction, affecting solubility or reactivity.[11]
* Solvent Screening: Test a range of polar aprotic solvents like THF, DMF, or acetonitrile. Polar aprotic solvents generally favor SN2-type reactions by not solvating the nucleophile as strongly as protic solvents.[11]

Problem: Formation of multiple products or side reactions.

Possible CauseSuggested Solution
1,2-Addition to the Nitrile The nucleophile may attack the nitrile carbon instead of the β-carbon of the alkene.
* Use "Softer" Nucleophiles: Nucleophiles that are larger and more polarizable tend to favor 1,4-conjugate (Michael) addition.
Polymerization The α,β-unsaturated system can polymerize under certain conditions.
* Control Reaction Temperature: Run the reaction at lower temperatures to minimize polymerization.
* Slow Addition of Reagents: Add the nucleophile or catalyst slowly to the reaction mixture to maintain a low concentration of reactive species.
Grignard Reactions

Problem: Low yield of the desired ketone after hydrolysis.

Possible CauseSuggested Solution
Steric Hindrance The cyclopentyl group impedes the Grignard reagent's access to the nitrile carbon.[5]
* Use a Catalyst: The addition of CuBr or ZnCl₂ can catalyze the addition of Grignard reagents to sterically hindered nitriles.[5][12]
* Use a More Reactive Grignard Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent.
Incomplete Reaction The reaction may not have gone to completion.
* Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat to drive it to completion.
Side Reactions The Grignard reagent can act as a base, leading to deprotonation at the α-position.
* Use a Less Hindered Grignard Reagent: If possible, use a smaller Grignard reagent to minimize its basicity relative to its nucleophilicity.
* Low Temperature: Perform the reaction at a low temperature to favor nucleophilic addition over deprotonation.

Data Presentation

Table 1: Catalyst and Solvent Effects on Michael Addition Yield with this compound (Hypothetical Data)
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF2524<10
2DBU (10)THF251275
3ZnCl₂ (20)CH₂Cl₂0 to 25885
4TiCl₄ (20)CH₂Cl₂-78 to 0690
5DBU (10)DMF251270
6DBU (10)CH₃CN251265
Table 2: Reaction Conditions for Transformations of this compound (Hypothetical Data)
ReactionReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Grignard Reaction MeMgBr (2.0 eq)CuBr (5 mol%)THF0 to 25480 (ketone)
Acidic Hydrolysis H₂SO₄ (conc.)-H₂O100 (reflux)1292 (acid)
Catalytic Hydrogenation H₂ (50 psi)Pd/C (5 mol%)EtOH251695 (amine)

Experimental Protocols

Protocol 1: DBU-Catalyzed Michael Addition

This protocol describes the 1,4-conjugate addition of a nucleophile to this compound using DBU as an organocatalyst.

Materials:

Procedure:

  • To a solution of this compound (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous THF under an inert atmosphere, add DBU (0.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Reaction with Subsequent Hydrolysis

This protocol details the addition of a Grignard reagent to the nitrile functionality of this compound to form a ketone after acidic workup.

Materials:

  • This compound

  • Grignard Reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (1 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, cool the flask to 0 °C.

  • Slowly add the Grignard reagent (2.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid using concentrated acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous Hydrochloric Acid (1 M HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, add this compound (1.0 equiv) to a mixture of water and concentrated H₂SO₄ (e.g., 1:1 v/v).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over ice.

  • Basify the aqueous solution with saturated NaHCO₃ and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 4: Catalytic Hydrogenation to Primary Amine

This protocol outlines the reduction of the nitrile group to a primary amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 equiv) in ethanol.

  • Carefully add Pd/C (5 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the primary amine.

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants cluster_catalysis Catalysis 3-CPAN This compound Activated_CPAN Activated Complex 3-CPAN->Activated_CPAN Activation Nu Nucleophile (Nu⁻) Nu->Activated_CPAN 1,4-Addition Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->Activated_CPAN DBU DBU DBU->Nu Deprotonation Enolate_Intermediate Enolate Intermediate Activated_CPAN->Enolate_Intermediate 1,4-Addition Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: Lewis acid or base catalysis in the Michael addition to this compound.

Grignard_Reaction_Workflow start Start reagents This compound Grignard Reagent (RMgX) Anhydrous THF start->reagents 1. Mix Reagents reaction Reaction at 0 °C to RT reagents->reaction 2. React workup Aqueous Acidic Workup (H₃O⁺) reaction->workup 3. Quench & Hydrolyze extraction Extraction with Ether workup->extraction 4. Isolate purification Column Chromatography extraction->purification 5. Purify product Ketone Product purification->product End

Caption: Experimental workflow for the Grignard reaction with this compound.

Logical_Troubleshooting_Flow Start Low Yield Observed Check_Catalyst Is an appropriate catalyst being used? Start->Check_Catalyst Optimize_Conditions Have reaction conditions been optimized? Check_Catalyst->Optimize_Conditions Yes Solution_Catalyst Implement Lewis Acid or Organocatalyst Check_Catalyst->Solution_Catalyst No Check_Nucleophile Is the nucleophile suitable? Optimize_Conditions->Check_Nucleophile Yes Solution_Conditions Adjust Temperature, Time, or Solvent Optimize_Conditions->Solution_Conditions No Side_Reactions Analyze for side products Check_Nucleophile->Side_Reactions Yes Solution_Nucleophile Consider a less hindered or more reactive nucleophile Check_Nucleophile->Solution_Nucleophile No Solution_Side_Reactions Modify conditions to suppress side reactions Side_Reactions->Solution_Side_Reactions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing Stereoselectivity in 3-Cyclopentylacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyclopentylacrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the stereoselectivity of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges related to stereoselectivity.

Problem Potential Cause Suggested Solution
Low Overall Yield 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the cyanomethylphosphonate. 2. Decomposition of Reactants: Cyclopentanecarbaldehyde (B151901) can be sensitive to strongly basic conditions. 3. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures.1. Base Selection: Consider using a stronger base such as n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) if using weaker bases like potassium tert-butoxide. Ensure anhydrous conditions as moisture will quench the base. 2. Controlled Addition: Add the aldehyde slowly to the pre-formed phosphonate (B1237965) carbanion at a low temperature (e.g., -78 °C) to minimize decomposition. 3. Temperature Optimization: Experiment with a temperature range. While initial deprotonation is often done at 0 °C or lower, the olefination reaction can sometimes be slowly warmed to room temperature to ensure completion.
Poor E/Z Stereoselectivity (Undesired Isomer Ratio) 1. Inappropriate Reaction Conditions for Desired Isomer: Standard Horner-Wadsworth-Emmons (HWE) conditions naturally favor the more thermodynamically stable (E)-isomer. To obtain the (Z)-isomer, modified conditions are necessary. 2. Base and Cation Effects: The choice of base and its corresponding metal cation can significantly influence the stereochemical outcome. For instance, lithium salts can sometimes decrease E-selectivity in standard HWE reactions. 3. Phosphonate Reagent Structure: The steric and electronic properties of the phosphonate ester groups can affect the transition state energies, thus altering the E/Z ratio.1. For (E)-Selectivity: Employ standard HWE conditions. Higher temperatures can further favor the thermodynamic (E)-product. The Julia-Kocienski olefination is another excellent method for achieving high (E)-selectivity. 2. For (Z)-Selectivity: Utilize the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) and a strong, non-coordinating base like KHMDS with 18-crown-6 (B118740) in an aprotic solvent like THF at low temperatures (-78 °C). 3. Reagent Modification: For standard HWE, bulkier phosphonate esters can sometimes enhance E-selectivity.
Difficulty in Separating E and Z Isomers 1. Similar Polarity: The (E)- and (Z)-isomers of this compound have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging. 2. Inadequate Chromatographic Conditions: The chosen solvent system for flash chromatography or HPLC may not have sufficient resolving power.1. Chromatography Optimization: Use a long column with a shallow solvent gradient (e.g., a slow increase of ethyl acetate (B1210297) in hexanes) for flash chromatography. Consider using silica gel impregnated with silver nitrate, which can sometimes improve the separation of alkenes due to differential π-complexation. 2. Preparative HPLC: For high-purity separation, preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) is often effective.
Formation of Side Products 1. Aldol Condensation of Aldehyde: The enolate of the aldehyde can react with another molecule of the aldehyde under basic conditions. 2. Michael Addition: The phosphonate carbanion can potentially undergo Michael addition to the α,β-unsaturated nitrile product.1. Slow Aldehyde Addition: Add the cyclopentanecarbaldehyde dropwise to the solution of the pre-formed phosphonate carbanion at low temperature to keep the instantaneous concentration of the aldehyde low. 2. Reaction Monitoring: Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times after the starting materials have been consumed, which could favor side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are its limitations regarding stereoselectivity?

The most prominent and efficient method for producing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a stabilized phosphonate carbanion (derived from a cyanomethylphosphonate like diethyl cyanomethylphosphonate) with cyclopentanecarbaldehyde.[1] While this method is favored for its reliability and good yields, a key limitation is that it typically produces a mixture of (2E)- and (2Z)-isomers.[1] Standard HWE conditions generally favor the formation of the thermodynamically more stable (E)-alkene.

Q2: How can I selectively synthesize the (E)-isomer of this compound?

To enhance the selectivity for the (E)-isomer, you can optimize the standard Horner-Wadsworth-Emmons reaction conditions. Factors that generally favor the (E)-isomer include:

  • Higher Reaction Temperatures: Allowing the reaction to warm to room temperature can promote equilibration of the intermediates to the more stable trans-oxaphosphetane, leading to the (E)-alkene.

  • Choice of Cation: Lithium-based reagents without the presence of salts that can sequester the lithium cation often favor the (E)-isomer.

  • Solvent: Aprotic, non-polar solvents can sometimes enhance E-selectivity.

For very high (E)-selectivity, the Julia-Kocienski olefination is a powerful alternative. This reaction involves a sulfone-based reagent and typically provides excellent E-selectivity.

Q3: What is the best method for obtaining the (Z)-isomer of this compound with high stereoselectivity?

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the preferred method for synthesizing (Z)-α,β-unsaturated nitriles with high selectivity. This method employs a phosphonate reagent with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) cyanomethylphosphonate. The reaction is typically carried out with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C). The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-isomer.

Q4: Can the Wittig reaction be used for the stereoselective synthesis of this compound?

Yes, the Wittig reaction can be used, but controlling the stereoselectivity can be challenging. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide.

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the (Z)-alkene.

  • Stabilized ylides (with electron-withdrawing groups) tend to produce the (E)-alkene.

The ylide derived from cyanomethyltriphenylphosphonium chloride would be considered a stabilized ylide, and thus would be expected to favor the (E)-isomer. For obtaining the (E)-isomer with high selectivity using a Wittig-type reaction, the Schlosser modification can be employed. This modification involves the use of an excess of a lithium base to generate a β-oxido ylide, which is then protonated and eliminated to yield the (E)-alkene.

Data Presentation

The following table summarizes the expected stereochemical outcomes for the synthesis of this compound using different olefination methods. Please note that the exact E/Z ratios can vary based on the specific reaction conditions and the purity of the reagents.

Method Typical Reagents Expected Major Isomer Reported E/Z Ratio (for similar systems)
Standard Horner-Wadsworth-Emmons Diethyl cyanomethylphosphonate, KHMDS, THF(E)>95:5
Still-Gennari Modification Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate, KHMDS, 18-crown-6, THF(Z)5:95
Julia-Kocienski Olefination Cyanomethyl benzothiazolyl sulfone, KHMDS, THF(E)>95:5
Standard Wittig Reaction (Stabilized Ylide) Cyanomethyltriphenylphosphonium chloride, n-BuLi, THF(E)>90:10
Schlosser Modification of Wittig Reaction Cyanomethyltriphenylphosphonium chloride, n-BuLi, PhLi, t-BuOH(E)>98:2

Experimental Protocols

Protocol 1: Synthesis of this compound via Standard Horner-Wadsworth-Emmons Reaction (Predominantly E-isomer)

This protocol is adapted from a standard procedure for the synthesis of this compound.[2]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back down to 0 °C.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to ambient temperature. Stir the mixture for 64 hours.

  • Upon completion, partition the reaction mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.

  • Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Z-Selective Synthesis of an α,β-Unsaturated Nitrile via Still-Gennari Modification

This is a general protocol for the Z-selective olefination of an aldehyde.

Materials:

  • Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate

  • 18-crown-6

  • Potassium hexamethyldisilazide (KHMDS) (e.g., 0.5 M solution in toluene)

  • Aldehyde (e.g., Cyclopentanecarbaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • To a solution of 18-crown-6 (2.0 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.05 equivalents).

  • Stir the mixture for 15 minutes, then add a solution of bis(2,2,2-trifluoroethyl) cyanomethylphosphonate (1.0 equivalent) in THF.

  • Stir the resulting solution at -78 °C for 30 minutes to form the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 equivalent) in THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the (Z)-3-cyclopentylacrylonitrile.

Visualizations

experimental_workflow cluster_reagents Reactant Preparation cluster_reaction Reaction Steps cluster_analysis Analysis & Purification Phosphonate Cyanomethylphosphonate (Standard or Modified) Deprotonation Deprotonation (Formation of Carbanion) Phosphonate->Deprotonation Base Base (e.g., KHMDS, NaH) Base->Deprotonation Aldehyde Cyclopentanecarbaldehyde Olefination Olefination (Addition to Aldehyde) Aldehyde->Olefination Deprotonation->Olefination -78°C to RT Workup Aqueous Workup & Extraction Olefination->Workup Crude Crude Product (E/Z Mixture) Workup->Crude Analysis Stereoselectivity Analysis (NMR, GC) Crude->Analysis Purification Purification (Chromatography) Crude->Purification Final Isolated Isomer(s) Purification->Final

Caption: General experimental workflow for the stereoselective synthesis of this compound.

decision_tree Start Desired Stereoisomer? E_Isomer Target: (E)-Isomer Start->E_Isomer E Z_Isomer Target: (Z)-Isomer Start->Z_Isomer Z HWE Standard HWE (K-tert-butoxide or NaH) E_Isomer->HWE Standard Conditions Julia Julia-Kocienski (High E-selectivity) E_Isomer->Julia Alternative Wittig_Schlosser Wittig-Schlosser (High E-selectivity) E_Isomer->Wittig_Schlosser Alternative Still_Gennari Still-Gennari (KHMDS, 18-crown-6) Z_Isomer->Still_Gennari E_Isomer_Product Product: (E)-3-Cyclopentyl- acrylonitrile HWE->E_Isomer_Product Predominantly (E) Julia->E_Isomer_Product Highly (E) Z_Isomer_Product Product: (Z)-3-Cyclopentyl- acrylonitrile Still_Gennari->Z_Isomer_Product Highly (Z) Wittig_Schlosser->E_Isomer_Product Highly (E)

Caption: Decision tree for selecting a synthetic method based on the desired stereoisomer.

References

Resolving solubility issues of 3-Cyclopentylacrylonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues encountered with 3-Cyclopentylacrylonitrile in organic solvents.

Troubleshooting Guide

This guide addresses common problems and provides systematic steps to overcome them.

Issue 1: this compound does not dissolve in the selected solvent at room temperature.

  • Initial Steps:

    • Verify Solvent Polarity: The principle of "like dissolves like" is a good starting point. This compound, with a polar nitrile group and a nonpolar cyclopentyl ring, is expected to be soluble in a range of common organic solvents. Ensure the chosen solvent's polarity is appropriate.

    • Increase Agitation: Simple swirling or stirring may be insufficient. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and the solvent.

    • Particle Size Reduction: If the compound is in a solid form, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[1]

  • Advanced Steps:

    • Heating: Gently warm the mixture. Many organic compounds exhibit increased solubility at higher temperatures.[1] Use a water bath or a heating mantle with a temperature probe to control the temperature and avoid decomposition. Always perform heating in a well-ventilated fume hood.

    • Sonication: Use an ultrasonic bath to provide energy to the mixture, which can help to break down solute-solute interactions and promote dissolution.[1]

Issue 2: The compound precipitates out of the solution upon cooling.

  • Cause: The compound has a higher solubility at an elevated temperature than at room temperature.

  • Solution:

    • If the experiment can be performed at a higher temperature, maintain the elevated temperature throughout the procedure.

    • Consider using a co-solvent system. A mixture of two miscible solvents can sometimes provide better solubility over a wider temperature range.

Issue 3: The chosen solvent is not suitable for the intended reaction or analysis.

  • Problem: The solvent may react with the reagents, interfere with the analytical measurement, or have a boiling point that is too high or too low for the experimental setup.

  • Solution: Conduct a solvent screening to identify a suitable alternative. Test the solubility of this compound in a small scale in a variety of solvents with different polarities.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound likely to be soluble?

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone (B3395972), Acetonitrile, DMF, DMSOSolubleThe polar nitrile group should interact favorably with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe nitrile group can act as a hydrogen bond acceptor.
Nonpolar / Weakly Polar Toluene, Hexane, Diethyl Ether, DichloromethaneModerately Soluble to Sparingly SolubleThe nonpolar cyclopentyl group will contribute to solubility in these solvents.
Aqueous WaterInsolubleThe large nonpolar cyclopentyl group is expected to make the compound insoluble in water.

Q2: How can I quickly determine a suitable solvent for my experiment?

A2: A small-scale solubility test is the most effective way. Add a few milligrams of this compound to about 0.5 mL of the test solvent in a small vial. Observe the solubility at room temperature with agitation, and if necessary, with gentle heating.

Q3: What should I do if my compound "oils out" instead of dissolving?

A3: "Oiling out" occurs when a compound melts but does not dissolve in the solvent, forming a separate liquid phase. This can happen if the melting point of the compound is lower than the boiling point of the solvent. To resolve this, you can:

  • Add a co-solvent in which the compound is more soluble.

  • Try a different solvent with a lower boiling point.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, using a co-solvent system is a common strategy. For example, if the compound is sparingly soluble in a nonpolar solvent like hexane, adding a small amount of a more polar solvent like acetone can significantly improve solubility. The optimal ratio of the solvents often needs to be determined empirically.

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Determination

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane, Hexane)

  • Small vials or test tubes (1-2 mL capacity)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the first test solvent to the vial.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • If the compound is not soluble at room temperature, gently warm the vial in a water bath (not exceeding the solvent's boiling point) and observe any changes in solubility.

  • Record your observations.

  • Repeat steps 1-6 for each test solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to a constant temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).

  • Accurately add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the same solvent to a concentration that is within the linear range of your analytical method.

  • Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Visualizations

Caption: Troubleshooting workflow for resolving solubility issues.

Logical_Relationship compound This compound (Solute) solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility dissolution Dissolution solubility->dissolution factors Influencing Factors polarity Polarity Match factors->polarity temperature Temperature factors->temperature particle_size Particle Size factors->particle_size agitation Agitation/Sonication factors->agitation polarity->solubility temperature->solubility particle_size->solubility agitation->solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: 3-Cyclopentylacrylonitrile Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Cyclopentylacrylonitrile to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

A1: this compound is an α,β-unsaturated nitrile, a class of organic compounds that contains a nitrile group conjugated with an alkene.[1] This chemical structure, specifically the carbon-carbon double bond, makes it susceptible to free-radical polymerization, especially when exposed to heat, light, or contaminants.[2][3] Uncontrolled polymerization can lead to the formation of solid or highly viscous oligomers and polymers, rendering the material unusable for its intended applications in pharmaceutical synthesis and material science.[2][4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment. Recommended storage temperatures are typically between 2°C and 8°C.[5] It is also crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can participate in polymerization initiation.[6]

Q3: Should I use a polymerization inhibitor for storing this compound?

A3: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. While uninhibited this compound may be stable for short periods under ideal conditions, the addition of an inhibitor significantly extends its shelf life and provides a safety margin against accidental exposure to polymerization triggers.[7]

Q4: What are the common polymerization inhibitors for compounds like this compound, and at what concentration should they be used?

Q5: How can I tell if my this compound has started to polymerize?

A5: Early signs of polymerization can be subtle. Visual inspection is the first step. Look for:

  • Increased Viscosity: The liquid may appear thicker and flow more slowly than a fresh sample.[8][9]

  • Cloudiness or Haziness: The initially clear liquid may become turbid.[10]

  • Precipitate Formation: You may observe solid particles or a gel-like substance in the container.[10]

For more quantitative assessment, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or viscosity measurements can be employed to detect the presence of oligomers and polymers.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Cloudiness or precipitate observed in the stored material. Onset of polymerization.1. Do not use the material for your experiment. 2. If the polymerization is not advanced, consider filtering the material to remove the polymer. The filtered liquid should be used immediately and not stored further. 3. If significant polymerization has occurred, dispose of the material according to your institution's hazardous waste guidelines.
The viscosity of the liquid appears to have increased. Polymerization has likely begun, leading to the formation of higher molecular weight species.1. Perform a qualitative viscosity test (see Experimental Protocols). 2. If viscosity has noticeably increased, the material may not be suitable for reactions where precise stoichiometry is critical. 3. Consider using an analytical technique like GPC or viscometry to quantify the extent of polymerization.
Inconsistent results in experiments using this compound from the same bottle over time. Gradual, low-level polymerization may be occurring, changing the effective concentration of the monomer.1. Check the age of the material and storage conditions. 2. Add a polymerization inhibitor if one is not already present. 3. Re-purify the material by vacuum distillation if you have the appropriate equipment and expertise, ensuring to add an inhibitor to the distilled product for storage. Caution: Distillation of potentially polymerized material can be hazardous.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors for Acrylonitrile (B1666552) Derivatives

ParameterRecommendationRationale
Storage Temperature 2°C to 8°CReduces the rate of potential polymerization reactions.
Atmosphere Inert gas (Nitrogen or Argon)Minimizes contact with oxygen, which can initiate polymerization.[6]
Container Amber glass bottle with a Teflon-lined capProtects from light and prevents leaching of impurities from the container.[6]
Inhibitor Type BHT (Butylated Hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone)Effective free-radical scavengers for vinyl monomers.[3]
Inhibitor Concentration 50 - 200 ppm (parts per million)This is a general recommendation. The optimal concentration may vary.

Experimental Protocols

Protocol 1: Addition of a Solid Inhibitor (BHT) to this compound

Objective: To safely add a solid polymerization inhibitor to a liquid monomer for stabilization during storage.

Materials:

  • This compound

  • BHT (Butylated Hydroxytoluene), solid

  • A clean, dry amber glass bottle with a Teflon-lined cap

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Calculate the required amount of BHT. For example, to prepare a 100 ppm solution in 100 g of this compound:

    • Mass of BHT = (100 g) x (100 / 1,000,000) = 0.01 g or 10 mg.

  • Weigh the BHT. In a fume hood, carefully weigh the calculated amount of BHT onto weighing paper.

  • Transfer the BHT. Transfer the weighed BHT into the clean, dry amber glass storage bottle.

  • Add the this compound. Carefully add the this compound to the bottle containing the BHT.

  • Dissolve the inhibitor. Seal the bottle and gently swirl or place it on a magnetic stirrer at a low speed until the BHT is completely dissolved. Avoid vigorous shaking which can incorporate air.

  • Inert the atmosphere. Once dissolved, gently flush the headspace of the bottle with an inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.

  • Seal and Store. Tightly seal the bottle with the Teflon-lined cap and store it at the recommended temperature (2-8°C).

  • Label the bottle. Clearly label the bottle with the name of the compound, the name and concentration of the added inhibitor, and the date of preparation.

Protocol 2: Qualitative Test for Polymerization (Viscosity "Flow Test")

Objective: To quickly assess if significant polymerization has occurred in a sample of this compound without instrumentation.

Materials:

  • Sample of this compound to be tested

  • A fresh, unpolymerized sample of this compound (for comparison, if available)

  • Two clean, dry test tubes or small vials

Procedure:

  • Sample Preparation. In a fume hood, pour a small amount (e.g., 1-2 mL) of the test sample into one test tube and, if available, the same amount of the fresh sample into the other.

  • Visual Inspection. First, visually inspect the samples side-by-side. Look for any differences in clarity, color, or the presence of suspended particles.

  • Flow Test. Tilt both test tubes to the same angle (e.g., 45 degrees) simultaneously and observe how the liquids flow down the side of the glass.

  • Observation. A noticeable decrease in the flow rate (i.e., the liquid appears more viscous) of the test sample compared to the fresh sample is a strong indication that polymerization has occurred. If a fresh sample is not available, a significant sluggishness in flow compared to what is expected for a low-viscosity organic liquid is a positive indicator.

  • Record Observations. Note any changes in appearance or viscosity.

Protocol 3: Analytical Monitoring of Polymerization by HPLC

Objective: To quantitatively detect the presence of oligomers in a this compound sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of water and acetonitrile. For example, start with 50:50 water:acetonitrile and gradually increase the acetonitrile concentration to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

  • Data Analysis:

    • The monomer, this compound, will elute as a major peak.

    • The presence of earlier eluting peaks may indicate more polar impurities, while later eluting, broader peaks are indicative of oligomers (polymers). Over time, an increase in the area of these later-eluting peaks suggests the progression of polymerization.

Visualizations

Troubleshooting_Polymerization start Visual Inspection of This compound issue Signs of Polymerization? (Cloudy, Viscous, Precipitate) start->issue no_issue No Signs of Polymerization issue->no_issue No troubleshoot Troubleshooting Actions issue->troubleshoot Yes use Proceed with Experiment no_issue->use reassess Reassess Storage Conditions and Inhibitor Status no_issue->reassess filter Filter and Use Immediately (for minor polymerization) troubleshoot->filter dispose Dispose of Material (for advanced polymerization) troubleshoot->dispose repurify Re-purify by Vacuum Distillation (with caution) troubleshoot->repurify

Troubleshooting workflow for suspected polymerization.

Inhibitor_Addition_Workflow start Start: Need to Add Inhibitor calculate Calculate Mass of Inhibitor (e.g., BHT for 100 ppm) start->calculate weigh Weigh Inhibitor in Fume Hood calculate->weigh transfer_inhibitor Transfer Inhibitor to Clean Amber Bottle weigh->transfer_inhibitor add_monomer Add this compound to the Bottle transfer_inhibitor->add_monomer dissolve Seal and Gently Mix Until Dissolved add_monomer->dissolve inert Flush Headspace with Inert Gas (N2 or Ar) dissolve->inert store Seal, Label, and Store at 2-8°C inert->store

Workflow for adding a solid polymerization inhibitor.

References

Technical Support Center: Catalyst Selection for Efficient 3-Cyclopentylacrylonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and reaction optimization for the synthesis of 3-cyclopentylacrylonitrile (B1342851). This guide, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prominent and efficient method for producing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. In this specific synthesis, diethyl cyanomethylphosphonate is reacted with cyclopentanecarbaldehyde (B151901) in the presence of a strong base.[1]

Q2: What is the role of the "catalyst" in the Horner-Wadsworth-Emmons reaction for this synthesis?

A2: In the context of the HWE reaction for this compound synthesis, the "catalyst" is typically a strong base. Its primary role is to deprotonate the diethyl cyanomethylphosphonate, forming a nucleophilic phosphonate carbanion. This carbanion then reacts with the cyclopentanecarbaldehyde to form the desired alkene product. Therefore, "catalyst selection" in this context primarily refers to the choice of the base.

Q3: What are the key advantages of the Horner-Wadsworth-Emmons reaction for preparing this compound?

A3: The HWE reaction offers several advantages over other methods, such as the traditional Wittig reaction. The phosphonate carbanions used are generally more nucleophilic, allowing for reactions with a broader range of aldehydes. A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies purification through aqueous extraction.

Q4: Are there alternative catalytic methods for synthesizing this compound?

A4: Yes, alternative methods exist, although they are less commonly described in the literature for this specific compound. These can include:

  • Michael Addition: This approach would involve the addition of a cyclopentyl nucleophile to acrylonitrile, typically catalyzed by a base.

  • Direct Cyanation: This would involve the introduction of a nitrile group onto a cyclopentyl-containing substrate. Palladium-catalyzed cyanation reactions using sources like acetonitrile (B52724) have been reported for other molecules and could be adapted.

Q5: What are the primary safety concerns when performing the synthesis of this compound?

A5: The primary safety concerns are associated with the reagents used. Strong bases like potassium tert-butoxide and sodium hydride are highly reactive and moisture-sensitive. Anhydrous solvents like THF can form explosive peroxides and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inefficient Deprotonation of Phosphonate - Switch to a stronger base: If using a weaker base, consider a stronger, non-nucleophilic base like Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or Potassium Hexamethyldisilazide (KHMDS). - Ensure anhydrous conditions: Moisture will quench the strong base. Flame-dry all glassware and use anhydrous solvents.
Low Reactivity of Aldehyde - Increase reaction temperature: Gently warming the reaction can sometimes improve yields with less reactive aldehydes, but this may affect the E/Z stereoselectivity.
Side Reactions - Aldol condensation of cyclopentanecarbaldehyde: This can be minimized by adding the aldehyde slowly to the pre-formed phosphonate carbanion. - Michael addition of the phosphonate carbanion to the product: Use the aldehyde as the limiting reagent to reduce the concentration of the α,β-unsaturated nitrile product available for side reactions.
Incomplete Reaction - Increase reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. - Optimize stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the phosphonate reagent and base.

Problem: Poor E/Z Stereoselectivity

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring the Undesired Isomer - Choice of Base and Cation: The cation of the base can significantly influence stereoselectivity. Lithium and sodium bases generally favor the formation of the (E)-alkene. For higher (Z)-selectivity, potassium bases in the presence of a crown ether (e.g., KHMDS/18-crown-6) can be employed (Still-Gennari conditions). - Solvent Effects: Aprotic solvents like THF are commonly used. The choice of solvent can influence the equilibration of intermediates.
Thermodynamic vs. Kinetic Control - Reaction Temperature: Lower temperatures (e.g., -78 °C) often favor the kinetically formed (Z)-isomer, while higher temperatures can lead to the thermodynamically more stable (E)-isomer.

Catalyst (Base) Selection and Performance Data

The choice of base is critical for the efficiency and stereochemical outcome of the Horner-Wadsworth-Emmons reaction. The following table summarizes the performance of different bases in the synthesis of α,β-unsaturated nitriles.

Base Solvent Temperature Typical Yield Typical E/Z Ratio Notes
Potassium tert-butoxideTHF0 °C to RT~89%Mixture of E and ZA common and effective base for this reaction.[1]
Sodium Hydride (NaH)THF0 °C to RTHighPredominantly EA strong, non-nucleophilic base that generally favors the thermodynamic product.
DBU with LiClAcetonitrileRTGoodPredominantly EMilder conditions suitable for base-sensitive substrates (Masamune-Roush conditions).
KHMDS / 18-crown-6THF-78 °CGoodPredominantly ZStill-Gennari conditions, favoring the kinetic Z-isomer.
K₂CO₃MethanolRefluxModerateMixture of E and ZA weaker base, may require higher temperatures and longer reaction times.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of potassium tert-butoxide in THF (1.1 equivalents).

  • Formation of the Ylide: Cool the flask to 0 °C in an ice bath. To this, slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, re-cool the mixture to 0 °C.

  • Addition of the Aldehyde: Slowly add a solution of cyclopentanecarbaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically stirred for 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., KOtBu) Base->Phosphonate Aldehyde Cyclopentanecarbaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Betaine Intermediate Aldehyde->Intermediate Product This compound Intermediate->Product Byproduct Diethyl phosphate byproduct Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism for this compound synthesis.

Troubleshooting_Yield Start Low Yield of This compound Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Stronger_Base Use a stronger base (NaH, LiHMDS) Ensure anhydrous conditions Check_Base->Stronger_Base No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Try increasing the temperature. Monitor stereoselectivity. Check_Temp->Adjust_Temp No Check_Purity Are reactants pure? Check_Time->Check_Purity Yes Increase_Time Increase reaction time. Monitor by TLC. Check_Time->Increase_Time No Purify_Reactants Purify aldehyde and phosphonate. Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Stronger_Base->Success Adjust_Temp->Success Increase_Time->Success Purify_Reactants->Success

Caption: Troubleshooting decision tree for low reaction yield.

Catalyst_Selection_Workflow Start Start: Select Catalyst (Base) for HWE Reaction Desired_Isomer Desired Isomer? Start->Desired_Isomer E_Isomer (E)-Isomer (trans) Desired_Isomer->E_Isomer E Z_Isomer (Z)-Isomer (cis) Desired_Isomer->Z_Isomer Z Base_Sensitivity Substrate Base Sensitivity? E_Isomer->Base_Sensitivity Still_Gennari Use Still-Gennari conditions (KHMDS/18-crown-6 in THF at -78°C) Z_Isomer->Still_Gennari NaH_KOtBu Use NaH or KOtBu in THF at RT Base_Sensitivity->NaH_KOtBu No Masamune_Roush Use Masamune-Roush conditions (DBU/LiCl in MeCN) Base_Sensitivity->Masamune_Roush Yes Optimize Optimize Temperature and Reaction Time NaH_KOtBu->Optimize Masamune_Roush->Optimize Still_Gennari->Optimize

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Cyclopentylacrylonitrile using ¹H NMR and ¹³C NMR spectroscopy. It offers a detailed comparison with alternative analytical techniques, supported by experimental data and standardized protocols, to aid in the structural elucidation and characterization of this important synthetic intermediate.

Spectroscopic Analysis of this compound

This compound is an α,β-unsaturated nitrile that exists as a mixture of (E) and (Z) isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of its structure, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H NMR spectral data and predicted ¹³C NMR chemical shift ranges for this compound. The ¹H NMR data is for a mixture of (E) and (Z) isomers in CDCl₃ at 400 MHz. The ¹³C NMR data is predicted based on characteristic chemical shift ranges for the functional groups present.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment (Isomer)
6.69ddOlefinic Proton (trans)
6.37tOlefinic Proton (cis)
5.29ddOlefinic Proton (trans)
5.20dOlefinic Proton (cis)
3.07-2.95mMethine Proton (cis)
2.64-2.52mMethine Proton (trans)
1.98-1.26mCyclopentyl Protons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ) ppm
Nitrile (C≡N)115-125
Olefinic (C=C)100-150
Methine (CH)35-45
Methylene (CH₂)25-35

Comparison with Alternative Analytical Techniques

While NMR spectroscopy provides the most detailed structural information, other techniques can be used for complementary analysis or for routine quality control.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed molecular structure, stereochemistry, and purity.Unambiguous structure elucidation, quantitative analysis.Requires higher sample concentration, more expensive instrumentation.
FTIR Spectroscopy Presence of functional groups (C≡N, C=C, C-H).Fast, sensitive to functional groups, requires small sample amount.Provides limited structural information, not suitable for complex mixture analysis.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Isomers may not be distinguishable, fragmentation can be complex.
Gas Chromatography (GC) Separation and quantification of volatile components.Excellent for purity assessment and separation of isomers.Requires the compound to be volatile and thermally stable.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are recommended.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm, a longer relaxation delay (2-5 seconds) to ensure quantitative data for all carbon types, and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR spectral analysis of this compound.

NMR_Workflow Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_1h Acquire 1H Spectrum lock->acquire_1h acquire_13c Acquire 13C Spectrum lock->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phasing ft->phase calibrate Calibration phase->calibrate assign_1h Assign 1H Signals calibrate->assign_1h assign_13c Assign 13C Signals calibrate->assign_13c structure Structure Elucidation assign_1h->structure assign_13c->structure

Caption: Workflow for NMR Spectral Analysis.

A Comparative Analysis of the Reactivity of 3-Cyclopentylacrylonitrile and Other α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Cyclopentylacrylonitrile with other common α,β-unsaturated nitriles, namely acrylonitrile (B1666552), crotononitrile, and cinnamonitrile (B126248). The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into their behavior in key organic reactions.

Introduction to α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, making these compounds versatile building blocks in organic synthesis.[1] Their reactivity is influenced by both electronic and steric factors, which dictate their suitability for various synthetic transformations, including Michael additions, cycloadditions, and hydrolysis. This compound, a key intermediate in the synthesis of pharmaceuticals such as Ruxolitinib, is of particular interest due to the influence of its bulky cyclopentyl group on its reactivity profile.[2]

Comparative Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated nitriles.[3] The reactivity of the nitrile as a Michael acceptor is significantly influenced by the substituents on the double bond.

Table 1: Comparison of Yields in the Michael Addition of Benzyl (B1604629) Cyanide to Various α,β-Unsaturated Nitriles

α,β-Unsaturated NitrileStructureProduct Yield (%)Reaction Conditions
This compoundModerate to GoodMn-1 catalyst (1 mol%), THF, room temperature, 24 h
Acrylonitrile71%t-BuOK, THF, room temperature, 2 h (gram-scale)
CrotononitrileData not available-
Cinnamonitrile92% (Knoevenagel condensation product)KOH, ambient temperature

Note: The reaction with cinnamonitrile is a Knoevenagel condensation followed by a Michael addition in some cases, which differs from a direct Michael addition.

The cyclopentyl group in this compound introduces steric hindrance around the β-carbon, which can influence the rate of nucleophilic attack compared to the less hindered acrylonitrile.[4] However, the reaction with benzyl cyanide still proceeds in good yield, indicating that the electronic activation by the nitrile group is sufficient to overcome this steric bulk. In the case of cinnamonitrile, the phenyl group's electronic effects can further influence the electrophilicity of the β-carbon.

Experimental Protocol: Michael Addition of Benzyl Cyanide to this compound

This protocol is based on a manganese-catalyzed reaction.

Materials:

  • Benzyl cyanide

  • trans-3-Cyclopentylacrylonitrile

  • PNP-manganese pincer complex (Mn-1) catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Mesitylene (B46885) (internal standard)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a reaction vial is charged with benzyl cyanide (0.3 mmol), trans-3-cyclopentylacrylonitrile (0.3 mmol), and THF (1 mL).

  • The catalyst, Mn-1 (1 mol%), is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, the conversion of benzyl cyanide is determined by GC analysis using mesitylene as an internal standard.

  • The product, 2-(cyclopentylmethyl)-3-phenylsuccinonitrile, is isolated by column chromatography.

Comparative Reactivity in Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that is another important transformation for α,β-unsaturated nitriles, where they act as dienophiles. The reactivity in these reactions is governed by the electronic nature of the dienophile and the diene.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants α,β-Unsaturated Nitrile (e.g., this compound) + Diene (e.g., Furan) Mixing Mix reactants in a suitable solvent Reactants->Mixing Step 1 Heating Heat under reflux (if required) Mixing->Heating Step 2 Monitoring Monitor reaction progress (TLC, GC, NMR) Heating->Monitoring Step 3 Isolation Isolate product (Column Chromatography) Monitoring->Isolation Step 4 Characterization Characterize product (NMR, MS) Isolation->Characterization Step 5

Comparative Reactivity in Hydrolysis

The nitrile group of α,β-unsaturated nitriles can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6] The rate of this reaction can be influenced by the substituents on the carbon-carbon double bond.

Table 2: Qualitative Comparison of Hydrolysis Reactivity

α,β-Unsaturated NitrileExpected Relative Rate of HydrolysisInfluencing Factors
This compoundModerateSteric hindrance from the cyclopentyl group may slightly decrease the rate compared to acrylonitrile.
AcrylonitrileFastUnsubstituted, providing easy access for the nucleophile (water or hydroxide).[7]
CrotononitrileModerateThe methyl group is weakly electron-donating, which may slightly decrease the electrophilicity of the nitrile carbon.
CinnamonitrileSlowThe phenyl group can have complex electronic effects, and steric hindrance may also play a role.
Experimental Protocol: Acidic Hydrolysis of an α,β-Unsaturated Nitrile

Materials:

  • α,β-Unsaturated nitrile

  • Dilute hydrochloric acid (e.g., 6 M)

  • Reflux apparatus

  • Standard extraction and purification glassware

Procedure:

  • The α,β-unsaturated nitrile is placed in a round-bottom flask.

  • Dilute hydrochloric acid is added to the flask.

  • The mixture is heated under reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, the corresponding carboxylic acid, is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The carboxylic acid can be further purified by recrystallization or distillation.[6]

Factors Influencing Reactivity: A Deeper Dive

The reactivity of α,β-unsaturated nitriles is a balance of electronic and steric effects.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects ElectronWithdrawing Electron-Withdrawing Groups (e.g., -NO2, -CN on a phenyl ring) ReactivityIncrease Increase Electrophilicity of β-Carbon ElectronWithdrawing->ReactivityIncrease ElectronDonating Electron-Donating Groups (e.g., -CH3, -OCH3) ReactivityDecrease Decrease Electrophilicity of β-Carbon ElectronDonating->ReactivityDecrease Reactivity Reactivity ReactivityIncrease->Reactivity enhances ReactivityDecrease->Reactivity reduces BulkySubstituents Bulky Substituents (e.g., Cyclopentyl, Phenyl) Hindrance Steric Hindrance to Nucleophilic Attack BulkySubstituents->Hindrance Hindrance->Reactivity reduces

Electronic Effects: The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electron-deficient and thus more susceptible to nucleophilic attack. Substituents on the double bond can either enhance or diminish this effect. Electron-withdrawing groups on a substituent (like a nitro group on a cinnamonitrile's phenyl ring) would further increase the reactivity, while electron-donating groups (like the methyl group in crotononitrile) would decrease it.[8]

Steric Effects: The size of the substituents on the double bond can hinder the approach of a nucleophile to the β-carbon. The cyclopentyl group of this compound is bulkier than the hydrogen atom in acrylonitrile or the methyl group in crotononitrile, which can lead to a slower reaction rate.[4] However, the planarity of the α,β-unsaturated system can sometimes mitigate these steric clashes to an extent.

Conclusion

The reactivity of this compound in common organic reactions is a result of the interplay between the activating effect of the nitrile group and the steric hindrance imposed by the cyclopentyl substituent. While it may be less reactive than the unsubstituted acrylonitrile in some cases, it remains a versatile and valuable building block in organic synthesis, particularly in the construction of complex molecules where the cyclopentyl moiety is a desired structural feature. Further quantitative kinetic studies under standardized conditions would be beneficial for a more precise comparison of the reactivity of these important synthetic intermediates.

References

The Strategic Synthesis of JAK Inhibitors: Validating 3-Cyclopentylacrylonitrile as a Lynchpin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of Janus kinase (JAK) inhibitors has marked a paradigm shift in the treatment of autoimmune diseases and myeloproliferative neoplasms. The intricate molecular architecture of these drugs necessitates highly efficient and scalable synthetic routes, where the choice of key intermediates is paramount. This guide provides a comparative analysis of the synthesis of prominent JAK inhibitors, with a focus on validating 3-Cyclopentylacrylonitrile as a critical intermediate in the production of Ruxolitinib. We will objectively compare its performance with alternative synthetic strategies and intermediates used for other leading JAK inhibitors, supported by experimental data and detailed protocols.

The Central Role of this compound in Ruxolitinib Synthesis

This compound has emerged as a crucial building block in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor.[1][2] Its incorporation into the Ruxolitinib molecule is typically achieved through a Michael addition reaction, where the cyano group and the cyclopentyl moiety are essential for the drug's biological activity and stability. The unique molecular structure and reactivity of this compound make it a valuable component in complex organic synthesis.[1][2]

The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction involves the condensation of cyclopentanecarbaldehyde (B151901) with a cyanomethylphosphonate, offering good control over isomer formation and high yields.[2]

Comparative Analysis of Synthetic Routes for JAK Inhibitors

To objectively assess the role of this compound, it is essential to compare the synthetic route of Ruxolitinib with that of other major JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib. These inhibitors, while targeting the same family of enzymes, feature distinct core structures and, consequently, rely on different key intermediates and synthetic strategies.

JAK InhibitorKey Intermediate(s)Core ScaffoldOverall Yield (Reported)
Ruxolitinib This compound, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineVaries by route, with some optimized processes reporting high yields in specific steps.
Tofacitinib (3R,4R)-4-methyl-3-(methylamino)piperidine derivativesPyrrolo[2,3-d]pyrimidine~57% (based on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)[3]
Baricitinib 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrilePyrrolo[2,3-d]pyrimidine~49% (overall yield)[4][5]
Upadacitinib Chiral pyrrolidine (B122466) fragmentsImidazo[1,2-a]pyrrolo[2,3-e]pyrazineHigh yields reported for key steps in scalable synthesis.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway, a common target for these inhibitors, and a generalized experimental workflow for the synthesis of a JAK inhibitor using a key intermediate like this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

References

Efficacy comparison of different synthetic routes to 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for producing 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of pharmaceuticals such as Ruxolitinib.[1][2][3] The following sections detail the efficacy of different methods, supported by experimental data and protocols, to inform decisions in process development and optimization.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The most prominent methods include the Horner-Wadsworth-Emmons (HWE) reaction, Nickel-catalyzed cyanation, and continuous flow synthesis. Other potential but less detailed methods in the literature include Michael addition, aldol (B89426) condensation, and direct nitrilation.[4]

Synthetic RouteKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons (HWE) Reaction Cyclopentanecarbaldehyde (B151901), Diethyl cyanomethylphosphonatePotassium tert-butoxideTetrahydrofuran (THF)64 hours0 to 2089 - 95>97-98 (mixture of E/Z isomers)High yield, well-established, good control over isomer formationLong reaction time, requires strong base
Nickel-Catalyzed Cyanation Alkyl electrophilesNickel chloride hexahydrate / XantphosAcetonitrile12 hours8060 - 75Not specifiedGood functional group toleranceLower yield compared to HWE, requires a catalyst
Continuous Flow Synthesis Not specifiedNot specifiedMinimalNot specifiedNot specified85 - 95>90:10 E-selectivityReduced reaction time, improved safety, high selectivityRequires specialized equipment

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction

This procedure details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

Materials:

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

  • Tetrahydrofuran (THF), anhydrous (360 mL)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The mixture is then re-cooled to 0 °C.

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise.

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.

  • The reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This procedure yields approximately 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[5]

Logical Workflow for Synthetic Route Selection

The selection of an appropriate synthetic route for this compound depends on several factors, including the desired scale of production, purity requirements, and available equipment. The following diagram illustrates a decision-making workflow.

G start Start: Define Synthesis Requirements scale Production Scale? start->scale purity High Purity/Selectivity Required? scale->purity Large Scale hwe Horner-Wadsworth-Emmons scale->hwe Lab/Pilot Scale ni_cat Nickel-Catalyzed Cyanation scale->ni_cat Moderate Scale equipment Specialized Equipment Available? purity->equipment Yes purity->hwe No purity->ni_cat Moderate other Consider Other Methods (Michael, Aldol, etc.) purity->other Research/Exploratory equipment->hwe No flow Continuous Flow Synthesis equipment->flow Yes end End: Select Optimal Route hwe->end ni_cat->end flow->end other->end

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway in Drug Action

This compound is a crucial intermediate in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor.[1][4] JAK inhibitors block the signaling of cytokine receptors, which are involved in the pathogenesis of various myeloproliferative neoplasms.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to transcription Gene Transcription nucleus->transcription ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Spectroscopic Scrutiny: A Comparative Analysis of (E) and (Z)-3-Cyclopentylacrylonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The primary experimental data available pertains to the ¹H NMR spectroscopy of a mixture of the (E) and (Z) isomers of 3-Cyclopentylacrylonitrile. The distinct chemical environments of the vinylic protons in the two isomers allow for their differentiation and relative quantification within a mixture.

Spectroscopic TechniqueIsomerParameterObserved Value (ppm)
¹H NMR (400 MHz, CDCl₃)(E)-3-CyclopentylacrylonitrileOlefinic Proton (Hα)5.29 (dd)
Olefinic Proton (Hβ)6.69 (dd)
(Z)-3-CyclopentylacrylonitrileOlefinic Proton (Hα)5.20 (d)
Olefinic Proton (Hβ)6.37 (t)

Note: dd = doublet of doublets, d = doublet, t = triplet. The different coupling patterns and chemical shifts are indicative of the distinct spatial arrangements of the protons in the (E) and (Z) configurations.

Experimental Protocols

Synthesis of (E/Z)-3-Cyclopentylacrylonitrile Mixture

The synthesis of a mixture of (E) and (Z)-3-Cyclopentylacrylonitrile can be achieved via a Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde (B151901)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of potassium tert-butoxide (1.0 M in THF, 235 mL) at 0 °C, add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in anhydrous THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back to 0 °C.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in anhydrous THF (60 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • After completion, partition the mixture between diethyl ether and water.

  • Extract the aqueous phase three times with diethyl ether and twice with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

General Protocol for Spectroscopic Analysis

For a comprehensive comparison, the (E) and (Z) isomers would first need to be separated, typically by chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once isolated, the following spectroscopic analyses would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts, coupling constants (J-values), and multiplicity will be used to confirm the isomeric configuration. For the (E)-isomer, a larger coupling constant between the vinylic protons is expected compared to the (Z)-isomer.

  • ¹³C NMR: Acquire the spectrum of each isomer in a deuterated solvent. The chemical shifts of the vinylic carbons and the nitrile carbon will provide further structural confirmation.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of each pure isomer using a Fourier-transform infrared (FTIR) spectrometer, either as a neat liquid film or in a suitable solvent.

  • Key absorptions to compare include the C≡N stretching frequency (typically around 2220-2230 cm⁻¹) and the C=C stretching frequency (around 1620-1640 cm⁻¹). The out-of-plane C-H bending vibrations in the fingerprint region can also be diagnostic for the substitution pattern of the double bond.

Mass Spectrometry (MS):

  • Analyze each isomer using a mass spectrometer, for example, with electron ionization (EI).

  • Determine the molecular ion peak (M⁺) to confirm the molecular weight.

  • Analyze and compare the fragmentation patterns. While significant differences might not always be observed, the relative abundances of certain fragment ions could vary between the isomers.

Workflow for Synthesis and Comparative Analysis

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonate) reaction Horner-Wadsworth-Emmons Reaction start->reaction mixture (E/Z) Isomer Mixture reaction->mixture separation Isomer Separation (e.g., GC, HPLC) mixture->separation isomer_e (E)-Isomer separation->isomer_e isomer_z (Z)-Isomer separation->isomer_z nmr NMR Spectroscopy (¹H, ¹³C) isomer_e->nmr ir IR Spectroscopy isomer_e->ir ms Mass Spectrometry isomer_e->ms isomer_z->nmr isomer_z->ir isomer_z->ms comparison Comparative Data Analysis nmr->comparison ir->comparison ms->comparison

Caption: Workflow for the synthesis and spectroscopic comparison of (E) and (Z) isomers.

Concluding Remarks

The differentiation of the (E) and (Z) isomers of this compound is critical for its application in pharmaceutical manufacturing, where isomeric purity can directly impact the efficacy and safety of the final active pharmaceutical ingredient. While a complete set of experimental spectroscopic data for the pure isomers is not currently available in the public domain, the provided ¹H NMR data for the mixture serves as a foundational tool for their identification. The outlined synthetic and analytical protocols provide a clear roadmap for researchers to obtain and compare the full spectroscopic profiles of these important isomers. Further investigation to isolate and characterize the individual (E) and (Z) isomers is highly encouraged to enrich the understanding of their distinct physicochemical properties.

References

A Comparative Analysis of 3-Cyclopentylacrylonitrile's Reactivity as a Michael Acceptor for Thiol Addition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of covalent drug discovery and chemical biology, the Michael addition reaction serves as a cornerstone for the selective modification of biological nucleophiles, most notably the thiol group of cysteine residues. The choice of the Michael acceptor, or "warhead," is critical in tuning the reactivity and specificity of a covalent inhibitor. This guide provides a comparative analysis of the reactivity of 3-cyclopentylacrylonitrile (B1342851), an α,β-unsaturated nitrile, against other commonly employed Michael acceptors for thiol addition, supported by available experimental and computational data.

Relative Reactivity of Michael Acceptors

The reactivity of a Michael acceptor is fundamentally governed by the electrophilicity of its β-carbon, which is influenced by the nature of the electron-withdrawing group (EWG) and the substitution pattern on the α and β carbons.[1][2] The hetero-Michael addition of a thiol to an α,β-unsaturated compound is a second-order reaction, and the most accurate way to compare the reactivities of different electrophiles is by their second-order rate constants (k₂).[1]

While direct kinetic data for the thiol-Michael addition to this compound is not extensively available in the peer-reviewed literature, its reactivity can be inferred by comparing the electron-withdrawing strength of the nitrile group to other common EWGs and considering the steric influence of the β-cyclopentyl substituent. The general order of reactivity for Michael acceptors is influenced by the ability of the EWG to stabilize the developing negative charge on the α-carbon in the transition state and intermediate.[2]

Table 1: Representative Second-Order Rate Constants for Thiol-Michael Addition

Michael Acceptor ClassRepresentative CompoundThiol NucleophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
MaleimidesN-EthylmaleimideGlutathione (GSH)~10 - 100
Vinyl SulfonesMethyl Vinyl SulfoneEthanethiolVaries significantly with conditions
AcrylatesEthyl AcrylateEthanethiolVaries significantly with conditions
AcrylamidesN,N-DimethylacrylamideGlutathione (GSH)~0.01 - 1
α,β-Unsaturated NitrilesAcrylonitrile (B1666552)Various ThiolsData not readily available for direct comparison

Note: The rate constants presented are approximate values derived from various studies and are intended for relative comparison. Actual rates are highly dependent on the specific substituents, thiol pKa, pH, solvent, and temperature.[1]

Generally, maleimides are among the most reactive Michael acceptors, followed by vinyl sulfones, acrylates, and then acrylamides, which are considered weakly electrophilic.[1] The nitrile group of an α,β-unsaturated nitrile is a potent electron-withdrawing group, suggesting that acrylonitrile and its derivatives are likely to be more reactive than corresponding acrylamides but potentially less reactive than acrylates or vinyl sulfones. Computational studies have been employed to predict the reactivity of a wide range of Michael acceptors, providing valuable insights where experimental data is lacking.[3] The presence of a bulky substituent on the β-carbon, such as the cyclopentyl group in this compound, can sterically hinder the approach of the nucleophile, potentially reducing the reaction rate compared to an unsubstituted analogue like acrylonitrile.[2]

Signaling Pathways and Experimental Workflows

The thiol-Michael addition reaction is a fundamental process in both synthetic chemistry and biology. Understanding its mechanism and the workflow for its kinetic analysis is crucial for researchers in the field.

Thiol_Michael_Addition Base-Catalyzed Thiol-Michael Addition Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Chain Transfer Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation New_Thiolate Thiolate (R-S⁻) Thiol->New_Thiolate Regenerates Base Base (B) Base->Thiolate Conj_Acid Conjugate Acid (BH⁺) Michael_Acceptor Michael Acceptor (this compound) Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate Nucleophilic Attack Thioether_Adduct Thioether Adduct Conj_Acid->Thioether_Adduct Michael_Acceptor->Enolate_Intermediate Enolate_Intermediate->Thioether_Adduct Protonation Enolate_Intermediate->New_Thiolate

Caption: Base-catalyzed mechanism of thiol-Michael addition.

The kinetic parameters of these reactions can be determined experimentally, often using spectroscopic methods like NMR or UV-Vis to monitor the reaction progress over time.

Experimental_Workflow Workflow for Thiol-Michael Addition Kinetics A Prepare Solutions - Michael Acceptor (e.g., this compound) - Thiol (e.g., N-acetylcysteine) - Buffer (e.g., pH 7.4) B Initiate Reaction (Mix reactants at t=0) A->B C Monitor Reaction Progress (e.g., NMR, UV-Vis Spectroscopy) B->C D Acquire Time-Course Data (Concentration vs. Time) C->D E Data Analysis D->E F Determine Pseudo-First-Order Rate (Plot ln[Acceptor] vs. Time) E->F G Calculate Second-Order Rate Constant (k₂ = k_obs / [Thiol]) F->G

Caption: Experimental workflow for kinetic analysis.

Experimental Protocols

Objective: To determine the second-order rate constant (k₂) for the addition of a thiol to a Michael acceptor under pseudo-first-order conditions.

Materials:

  • Michael acceptor (e.g., this compound)

  • Thiol (e.g., N-acetylcysteine or Glutathione)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Organic co-solvent if needed for solubility (e.g., DMSO, Acetonitrile)

  • Spectrometer (NMR or UV-Vis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the Michael acceptor in the chosen organic co-solvent or buffer.

    • Prepare a stock solution of the thiol in the phosphate buffer. The concentration of the thiol should be at least 10-fold higher than the final concentration of the Michael acceptor to ensure pseudo-first-order conditions.

  • Reaction Setup:

    • In a suitable vessel (e.g., NMR tube, cuvette), add the appropriate volume of phosphate buffer and thiol stock solution.

    • Equilibrate the solution to the desired reaction temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the thiol solution.

    • Immediately begin monitoring the reaction using the chosen spectroscopic method.

      • NMR Spectroscopy: Monitor the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the thioether adduct over time.

      • UV-Vis Spectroscopy: If the Michael acceptor has a distinct UV-Vis absorbance that changes upon reaction, monitor the decrease in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Determine the concentration of the Michael acceptor at various time points from the spectroscopic data.

    • Plot the natural logarithm of the Michael acceptor concentration (ln[Acceptor]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] , where [Thiol] is the concentration of the thiol, which is assumed to be constant throughout the reaction.[1]

Conclusion

This compound, as an α,β-unsaturated nitrile, is an electrophilic species capable of undergoing thiol-Michael addition. While direct experimental kinetic data for this specific compound is limited, its reactivity can be qualitatively positioned among other common Michael acceptors based on the strong electron-withdrawing nature of the nitrile group. It is expected to be more reactive than acrylamides but may be modulated by the steric hindrance of the β-cyclopentyl group. For researchers and drug development professionals, a precise understanding of its reactivity profile through dedicated kinetic studies would be invaluable for its application in the design of targeted covalent therapeutics.

References

Alternative precursors for Ruxolitinib synthesis compared to 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor, traditionally utilizes 3-cyclopentylacrylonitrile (B1342851) as a key precursor. However, the pursuit of more efficient, safer, and cost-effective manufacturing processes has led to the exploration of alternative starting materials. This guide provides an objective comparison of a promising alternative, 3-cyclopentyl-3-oxopropionitrile, against the conventional precursor, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This guide evaluates the synthesis of Ruxolitinib intermediates starting from two key precursors: this compound and 3-cyclopentyl-3-oxopropionitrile. The analysis reveals that the alternative precursor, 3-cyclopentyl-3-oxopropionitrile, offers a high-yielding and potentially safer route, while the traditional precursor, this compound, remains a viable option with established protocols. The choice of precursor may depend on factors such as desired yield, cost considerations, and the availability of specialized enzymes for the alternative route.

Data Presentation: Precursor Performance Comparison

The following table summarizes the quantitative data gathered for the two precursors, focusing on key metrics relevant to process chemistry and development.

ParameterThis compound (Traditional Precursor)3-Cyclopentyl-3-oxopropionitrile (Alternative Precursor)
Synthesis Yield 89% for the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[1]90-93% for the synthesis of 3-cyclopentyl-3-oxopropionitrile.[2][3]
Purity Typically >98% commercially available.Typically 95-98% commercially available.[4]
Relative Cost Commercially available, with prices varying by supplier and quantity (e.g., ~$1390/1g from some suppliers).[5]Commercially available, with prices varying by supplier and quantity (e.g., ~$710/1g from some suppliers).[4]
Key Safety Hazards Toxic if swallowed, in contact with skin, or if inhaled.[6]Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]
Downstream Conversion Direct Michael addition to the pyrrolo[2,3-d]pyrimidine core.Requires an additional enzymatic or chemical reduction step to a chiral hydroxyl intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Horner-Wadsworth-Emmons reaction.

Materials:

Procedure:

  • A solution of diethyl cyanomethylphosphate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[1]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.[1]

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly.[1]

  • The reaction mixture is warmed to ambient temperature and stirred for 64 hours.[1]

  • The reaction is quenched with water and extracted with ether and ethyl acetate.[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[1]

Synthesis of 3-Cyclopentyl-3-oxopropionitrile

This protocol describes the catalytic reaction of cyclopentane (B165970) methyl formate (B1220265) and acetonitrile (B52724).

Materials:

Procedure:

  • Add 60% sodium hydride (24.4 g, 0.61 mol) to 335 mL of THF and heat to 75 °C.[3]

  • Dissolve methyl cyclopentanecarboxylate (50 g, 0.39 mol) in acetonitrile (25 g, 0.61 mol) and add it dropwise to the sodium hydride suspension.[3]

  • After the addition is complete, continue the reaction at 70 °C for 15 hours.[3]

  • Cool the reaction mixture, concentrate to remove some of the solvent, and then add 180 mL of water.[3]

  • Extract the aqueous layer with ethyl acetate and discard the organic phase.[3]

  • Acidify the aqueous phase to pH=2 with 4M hydrochloric acid and extract with ethyl acetate.[3]

  • Dry the combined organic extracts and evaporate the solvent to obtain 3-cyclopentyl-3-oxopropionitrile.[3]

Mandatory Visualizations

JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors involved in hematopoiesis and immune function.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow: Ruxolitinib Synthesis via Alternative Precursor

The following diagram illustrates the key steps in the synthesis of a Ruxolitinib intermediate starting from the alternative precursor, 3-cyclopentyl-3-oxopropionitrile.

Synthesis_Workflow Start Start: Cyclopentane methyl formate + Acetonitrile Step1 Catalytic Reaction (e.g., NaH, THF) Yield: 90-93% Start->Step1 Precursor 3-Cyclopentyl-3-oxopropionitrile Step1->Precursor Step2 Enzymatic Asymmetric Reduction Precursor->Step2 Intermediate (S)-3-cyclopentyl-3-hydroxypropionitrile Step2->Intermediate Step3 Mitsunobu Reaction with 4-bromopyrazole Intermediate->Step3 Final Ruxolitinib Intermediate (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Step3->Final

Caption: Synthetic workflow for a Ruxolitinib intermediate via 3-cyclopentyl-3-oxopropionitrile.

References

Unveiling the Structure of 3-Cyclopentylacrylonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the products formed from the versatile building block, 3-Cyclopentylacrylonitrile, under various reaction conditions. Detailed experimental protocols and spectroscopic data are presented to support the structural elucidation of these compounds, offering a valuable resource for synthetic and medicinal chemists.

This compound, an α,β-unsaturated nitrile, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor Ruxolitinib.[1] Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond and the nitrile group, making it susceptible to attack by a range of nucleophiles. This guide will explore the structural outcomes of three primary reaction types: Michael addition, Grignard reaction, and hydrogenation.

Michael Addition: A Key Reaction for Pharmaceutical Synthesis

The conjugate or Michael addition of nucleophiles to the β-carbon of this compound is a fundamental transformation in its synthetic applications.[2] A prime example is the synthesis of the Ruxolitinib intermediate, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Experimental Protocol: Synthesis of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

A solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and this compound in a suitable solvent such as N-methylpyrrolidine is treated with a base to facilitate the Michael addition. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product. Following the reaction, the mixture is worked up using an aqueous solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography or recrystallization to afford the pure (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[3][4]

Structure Confirmation

The structure of the Michael adduct is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Molecular Formula C17H18N6[5]
Molecular Weight 306.37 g/mol [5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals for the pyrrolopyrimidine, pyrazole, cyclopentyl, and propanenitrile moieties. Reference spectra for similar pyrrolo[2,3-d]pyrimidine structures show characteristic peaks in the aromatic region (δ 8.3-7.0 ppm) and aliphatic region.[6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Expected signals corresponding to the carbon atoms of the heterocyclic rings, the cyclopentyl group, the nitrile carbon, and the aliphatic chain. Reference spectra of similar structures show characteristic shifts for the C=N and aromatic carbons.[6]
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C17H18N6: 307.1666, found 307.1665.

Grignard Reaction: Carbon-Carbon Bond Formation

The reaction of this compound with Grignard reagents is anticipated to proceed via nucleophilic attack at the electrophilic carbon of the nitrile group. This reaction provides a route to ketones after hydrolysis of the intermediate imine.

Hypothetical Experimental Protocol: Reaction with Phenylmagnesium Bromide

To a solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere, a solution of phenylmagnesium bromide is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for a period to ensure complete formation of the intermediate magnesium salt of the imine. Subsequently, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl). The product, a ketone, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by chromatography would yield the desired product.

Expected Product and Structure Confirmation

The expected product of this reaction is (E/Z)-1-cyclopentyl-3-phenylprop-2-en-1-one.

Spectroscopic DataExpected for (E/Z)-1-cyclopentyl-3-phenylprop-2-en-1-one
Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
¹H NMR Signals corresponding to the phenyl, vinyl, and cyclopentyl protons.
IR (cm⁻¹) A strong absorption band characteristic of a conjugated ketone (around 1670-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Hydrogenation: Saturation of the Alkene

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation to yield the saturated nitrile, 3-Cyclopentylpropionitrile.

Experimental Protocol: Catalytic Hydrogenation

This compound is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenation apparatus, and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-Cyclopentylpropionitrile.

Structure Confirmation
Spectroscopic Data3-Cyclopentylpropionitrile
Molecular Formula C8H13N
Molecular Weight 123.20 g/mol
¹H NMR Disappearance of the vinyl proton signals and the appearance of new aliphatic proton signals.
IR (cm⁻¹) Absence of the C=C stretching vibration and retention of the C≡N stretching vibration (around 2250-2240 cm⁻¹).
Mass Spectrometry A molecular ion peak at m/z 123.

Comparative Performance with Alternative α,β-Unsaturated Nitriles

Visualizing the Reaction Pathways

To illustrate the transformations discussed, the following diagrams generated using the DOT language depict the key reaction pathways.

Michael_Addition This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Nucleophile (e.g., Pyrrolopyrimidine) (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Michael Adduct->(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Workup

Caption: Michael Addition of a Pyrrolopyrimidine to this compound.

Grignard_Reaction This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate 1. Grignard Reagent (e.g., PhMgBr) Ketone Product Ketone Product Imine Intermediate->Ketone Product 2. H₃O⁺

Caption: Grignard Reaction with this compound.

Hydrogenation This compound This compound 3-Cyclopentylpropionitrile 3-Cyclopentylpropionitrile This compound->3-Cyclopentylpropionitrile H₂, Pd/C

Caption: Hydrogenation of this compound.

Conclusion

The structural confirmation of reaction products of this compound relies on a systematic application of modern spectroscopic methods. This guide provides a framework for understanding the expected outcomes of key synthetic transformations and the experimental evidence required for their verification. The Michael addition, in particular, stands out as a powerful tool for the construction of complex nitrogen-containing molecules of pharmaceutical interest. Further research into the comparative reactivity of this versatile building block will undoubtedly continue to expand its utility in organic synthesis.

References

Safety Operating Guide

Proper Disposal of 3-Cyclopentylacrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Cyclopentylacrylonitrile (CAS No: 591769-05-0), a key intermediate in pharmaceutical synthesis. Due to its toxicological profile, strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It can also cause serious eye irritation and may lead to an allergic skin reaction. Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Storage and Waste Accumulation

Proper storage is critical to prevent accidental exposure and to ensure the integrity of the compound. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.

For waste accumulation, use a dedicated, clearly labeled, and leak-proof container. The container should be marked as "Hazardous Waste" and should include the chemical name "this compound".

Quantitative Data and Properties

The following table summarizes key quantitative data and properties of this compound relevant to its safe handling and disposal.

PropertyValueSource
CAS Number 591769-05-0[2][3]
Molecular Formula C₈H₁₁N[2][4]
Molecular Weight 121.18 g/mol [2][4]
Physical State Solid or Liquid[1][3]
Appearance Colorless to pale yellow transparent liquid or white crystalline solid[1][2]
Density 1.027 g/cm³[2]
Storage Temperature 2°C - 8°C[2][5]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Don Appropriate PPE: Wear the full required PPE as listed above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Properly Dispose of Waste: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.

  • Seek Medical Attention if Exposed: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]

Disposal Procedure

Step-by-Step Disposal Plan:

  • Package the Waste: Ensure the this compound waste is in a properly sealed and labeled container as described under "Storage and Waste Accumulation."

  • Contact Environmental Health and Safety (EHS): Inform your institution's EHS office or equivalent department about the hazardous waste that needs to be collected.

  • Arrange for Pickup: Schedule a pickup with your institution's contracted hazardous waste disposal service.

  • Maintain Records: Keep a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your local and institutional regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated package_waste Package waste in a labeled, sealed container start->package_waste spill Is there a spill? spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS) spill->contact_ehs No spill_protocol->package_waste package_waste->spill schedule_pickup Schedule pickup with a certified hazardous waste disposal service contact_ehs->schedule_pickup record_keeping Maintain disposal records schedule_pickup->record_keeping end End: Compliant Disposal record_keeping->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-Cyclopentylacrylonitrile (CAS No. 591769-05-0). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

I. Understanding the Risks

This compound is a compound classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Due to its chemical structure, which includes a nitrile group, it should be handled with caution, assuming the potential hazards common to similar compounds, which can include toxicity and flammability.[2] Upon combustion, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen cyanide.[1]

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on the known hazards and potential routes of exposure.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesChemically resistant, disposableNitrile gloves offer broad protection against a range of chemicals and are essential to prevent skin contact, as the substance is toxic upon dermal absorption.[1][3][4][5][6][7]
Eye Protection Safety GogglesChemical splash-proof, meeting ANSI Z87.1 standardsTo protect eyes from potential splashes or vapors.[6]
Body Protection Laboratory CoatFlame-resistant, fully buttonedTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Fume Hood-All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

III. Operational Plan: Safe Handling Workflow

Following a structured workflow is critical to minimizing risk. The diagram below outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials prep_sds Review Safety Data Sheet (SDS) prep_materials->prep_sds handle_transfer Carefully transfer the required amount prep_sds->handle_transfer Proceed to handling handle_use Perform experimental work handle_transfer->handle_use handle_seal Securely seal the container after use handle_use->handle_seal cleanup_decontaminate Decontaminate work surfaces handle_seal->cleanup_decontaminate Proceed to cleanup cleanup_ppe Doff PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Diagram 1: Step-by-step workflow for the safe handling of this compound.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team. Prevent the spill from entering drains.

V. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_waste_disposal Final Disposal waste_excess Excess this compound collect_liquid Collect in a labeled, sealed, and compatible hazardous waste container for liquids. waste_excess->collect_liquid waste_contaminated Contaminated materials (gloves, wipes, etc.) collect_solid Collect in a labeled, sealed hazardous waste container for solids. waste_contaminated->collect_solid disposal_request Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. collect_liquid->disposal_request collect_solid->disposal_request disposal_manifest Ensure proper waste manifest documentation. disposal_request->disposal_manifest

Diagram 2: Workflow for the proper disposal of this compound waste.

Key Disposal Considerations:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

  • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Contaminated work clothing should be laundered separately before reuse.[1]

References

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